molecular formula C15H20ClN3O B12393926 Paclobutrazol-d4

Paclobutrazol-d4

カタログ番号: B12393926
分子量: 297.81 g/mol
InChIキー: RMOGWMIKYWRTKW-ARZWVIMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paclobutrazol-d4 is a useful research compound. Its molecular formula is C15H20ClN3O and its molecular weight is 297.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H20ClN3O

分子量

297.81 g/mol

IUPAC名

(2S,3S)-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m0/s1/i4D,5D,6D,7D

InChIキー

RMOGWMIKYWRTKW-ARZWVIMZSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H]([C@H](C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H]

正規SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Paclobutrazol-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Paclobutrazol-d4, a deuterated analog of the plant growth regulator Paclobutrazol. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methodologies. Furthermore, it outlines the mechanism of action of Paclobutrazol and provides a detailed experimental protocol for its quantification in complex matrices.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Paclobutrazol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Paclobutrazol, as it is chemically identical to the analyte but has a different mass-to-charge ratio.

Chemical Structure:

  • Paclobutrazol: (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

  • This compound: (2RS,3RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

The deuterium atoms are located on the phenyl ring, as indicated by the nomenclature "phenyl-d4".

Physicochemical Properties

The following table summarizes the key physicochemical properties of Paclobutrazol and its deuterated analog, this compound.

PropertyPaclobutrazolThis compound
Molecular Formula C₁₅H₂₀ClN₃O[1]C₁₅H₁₆D₄ClN₃O[2]
Molecular Weight 293.80 g/mol [1]297.82 g/mol [2]
Appearance White crystalline solidNot specified, typically a solid
Melting Point 165-166 °CNot specified
Solubility in Water 26 mg/L (20 °C)Not specified
log P 3.2Not specified
CAS Number 76738-62-0Not available
Isotopic Purity

As an analytical standard, the isotopic purity of this compound is a critical parameter. While detailed certificates of analysis are batch-specific, suppliers typically guarantee a high level of deuteration. For instance, some commercial standards may have a chemical purity of ≥98.0% as determined by HPLC. For precise quantitative analysis, it is recommended to obtain the certificate of analysis from the supplier, which will provide detailed information on the isotopic distribution (i.e., the percentage of d4, d3, d2, d1, and d0 species).

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol is a potent inhibitor of the biosynthesis of gibberellins (GAs), a class of plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. The primary target of Paclobutrazol is the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes a key step in the GA biosynthesis pathway: the oxidation of ent-kaurene.

By inhibiting ent-kaurene oxidase, Paclobutrazol blocks the formation of downstream gibberellins, leading to a reduction in plant growth and a more compact plant stature. The following diagram illustrates the position of Paclobutrazol's inhibitory action within the gibberellin biosynthesis pathway.

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl diphosphate CPP ent-Copalyl diphosphate GGPP->CPP CPS ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO ent_Kaurene->ent_Kaurenoic_acid GA12 GA12 ent_Kaurenoic_acid->GA12 KAO Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox ent_Kaurene_to_Kaurenoic ent_Kaurene_to_Kaurenoic Paclobutrazol Paclobutrazol Paclobutrazol->Inhibition

Gibberellin biosynthesis pathway and the inhibitory action of Paclobutrazol.

Experimental Protocols: Quantitative Analysis of Paclobutrazol using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Paclobutrazol in various matrices, such as soil, water, and plant tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

The following is a general protocol for the analysis of Paclobutrazol in soil samples. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Materials and Reagents
  • Paclobutrazol analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Sodium chloride (NaCl)

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)
  • Extraction:

    • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 30 seconds.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and immediately vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Paclobutrazol: Precursor ion (m/z) → Product ion (m/z). Specific transitions should be optimized in-house.

      • This compound: Precursor ion (m/z) → Product ion (m/z). The precursor ion will be 4 Da higher than that of Paclobutrazol.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Paclobutrazol using this compound as an internal standard.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Start Homogenized Soil Sample Spike Spike with this compound Start->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Result Final Concentration of Paclobutrazol Data_Processing->Result

General workflow for the quantitative analysis of Paclobutrazol.

Synthesis of this compound

The synthesis of this compound typically involves the use of a deuterated precursor. A common strategy for introducing deuterium into an aromatic ring is through electrophilic aromatic substitution using a deuterated acid (e.g., D₂SO₄) or through catalytic H-D exchange reactions.

A plausible synthetic route would involve the synthesis of 4-chlorobenzaldehyde-d4, which can then be used in the established synthetic pathway for Paclobutrazol. The synthesis of the non-deuterated Paclobutrazol generally involves the following steps:

  • Aldol condensation of 4-chlorobenzaldehyde with pinacolone.

  • Reduction of the resulting chalcone.

  • Bromination of the ketone.

  • Nucleophilic substitution with 1,2,4-triazole.

  • Reduction of the ketone to the final alcohol product.

By starting with 4-chlorobenzaldehyde-d4, the deuterium labels are incorporated into the final this compound molecule. The specific conditions for the deuteration of the starting material would need to be carefully optimized to achieve high isotopic enrichment.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of Paclobutrazol. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, making it an excellent internal standard for correcting matrix effects in complex samples. Understanding its mechanism of action and employing validated analytical methods, such as the one outlined in this guide, will ensure high-quality data for research, environmental monitoring, and regulatory purposes.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Paclobutrazol and its deuterated isotopologue, Paclobutrazol-d4. It includes proposed synthetic pathways, detailed experimental protocols derived from analogous syntheses, and the biochemical mechanism of action. This guide is intended to support researchers in the fields of analytical chemistry, plant science, and drug metabolism.

Introduction to Paclobutrazol and its Deuterated Analog

Paclobutrazol (PBZ) is a triazole-based plant growth retardant and fungicide.[1][2] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, which reduces internodal growth, leading to sturdier stems and increased root development.[1][3] The biologically active isomer for growth regulation is the (2S,3S) form, while the (2R,3R) isomer exhibits greater fungicidal properties.[2]

This compound is a stable isotope-labeled version of Paclobutrazol, specifically deuterated on the phenyl ring.[4] Such labeled compounds are invaluable in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS).[4] They serve as ideal internal standards because they share nearly identical physical and chemical properties with their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis, which corrects for matrix effects and analyte loss.[4] Deuterated compounds have also gained attention for their potential to alter the pharmacokinetic and metabolic profiles of drugs, sometimes extending their half-life in vivo.[5][6]

General Synthesis of Paclobutrazol

The foundational synthesis of Paclobutrazol has been established through several routes. A common method begins with an aldol condensation of 4-chlorobenzaldehyde and pinacolone to form a chalcone. This intermediate is then subjected to a series of reactions including hydrogenation, bromination, nucleophilic substitution with 1,2,4-triazole, and a final reduction to yield Paclobutrazol.[1]

An alternative, high-yield pathway involves the reduction of an unsaturated ketone intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, in a single step to produce Paclobutrazol.[7][8] This method is advantageous due to its simplicity and reduced waste production.[7][8]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 4-Chlorobenzaldehyde C Chalcone Intermediate A->C Aldol Condensation B Pinacolone B->C D Substituted Ketone C->D Hydrogenation (Raney Nickel) E Brominated Ketone D->E Bromination G Paclobutrazol E->G Nucleophilic Substitution & Final Reduction (e.g., NaBH4) F 1,2,4-Triazole F->G

Caption: General synthetic workflow for unlabeled Paclobutrazol.

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound, specifically Paclobutrazol-(phenyl-d4), involves the incorporation of four deuterium atoms onto the phenyl ring.[4] This is typically achieved by utilizing a deuterated starting material. The most direct approach is to adapt the established synthesis pathway by substituting the initial reactant, 4-chlorobenzaldehyde, with its deuterated analog, 4-chlorobenzaldehyde-d4. The subsequent reaction steps would proceed as they do for the unlabeled compound.

G cluster_start Deuterated Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Labeled Product A 4-Chlorobenzaldehyde-d4 C Unsaturated Ketone Intermediate (1-(4-chlorophenyl-d4)-4,4-dimethyl- 2-[1,2,4-triazolyl]-1-penten-3-one) A->C Reaction with Triazolyl Intermediate B Pinacolone B->C D This compound C->D One-Step Reduction (e.g., H2/Pd-C or Mg/NH4Cl)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: One-Step Reduction Synthesis (Adapted from CN103664809A) [7]

  • Reaction Setup: In a reaction flask, combine 120g of ethanol, 30g (0.094 mol) of the intermediate 1-(4-chlorophenyl-d4)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, and 21.61g (0.4 mol) of ammonium chloride.

  • Heating and Reagent Addition: Stir the mixture and heat to 50°C. Over a period of 30 minutes, add 4.85g (0.2 mol) of magnesium powder in batches.

  • Reaction: Raise the temperature to 60°C and maintain the reaction for 2 hours. Ammonia gas emitted during the process should be neutralized and absorbed.

  • Workup: After the reaction is complete, cool the mixture and perform a suitable workup involving filtration to remove solids and solvent evaporation to isolate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Catalytic Hydrogenation (Adapted from CN103664809A) [7]

  • Reaction Setup: To a high-pressure reactor, add 30g of the intermediate 1-(4-chlorophenyl-d4)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one, 150g of ethanol, and 0.6g of a 5% palladium-carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the reactor with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 1.5 MPa.

  • Reaction: Heat the mixture to 60°C with stirring and maintain for 2.5 hours. Monitor the reaction via Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to recover the Pd/C catalyst. Partially recover the ethanol from the filtrate via distillation.

  • Purification: Cool the concentrated solution to induce crystallization. Filter and dry the solid to yield this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data reported for the synthesis of unlabeled and ¹⁴C-labeled Paclobutrazol, which can be used to estimate the expected outcomes for the deuterated synthesis.

ParameterUnlabeled Paclobutrazol Synthesis[7]¹⁴C-Labeled Paclobutrazol Synthesis[9]
Starting Material 1-(4-chlorophenyl)...penten-3-one(¹⁴C)-triazolylpinacolone
Key Reagent H₂ / Pd-C Catalystp-chlorobenzyl halide, then NaBH₄
Solvent EthanolBenzene, then Methanol
Reaction Time 2.5 hoursNot specified
Temperature 60°CNot specified
Pressure 1.5 MPa (Hydrogen)Atmospheric
Chemical Yield 92.9%52%
Purity 97.1% (GC)>99% (HPLC/TLC)

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Paclobutrazol functions by blocking the biosynthesis of gibberellins (GAs), a class of hormones critical for plant growth and elongation.[3] It specifically inhibits the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase.[1][2] This enzyme catalyzes three critical oxidation steps in the GA pathway: the conversion of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[3] By blocking these steps, Paclobutrazol effectively halts the production of active gibberellins.

GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_copalyl ent-Copalyl Diphosphate GGPP->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS KO ent-Kaurene Oxidase ent_kaurene->KO ent_kaurenoic ent-Kaurenoic Acid GAs Active Gibberellins (GAs) ent_kaurenoic->GAs Further Biosynthesis PBZ Paclobutrazol PBZ->KO Inhibits KO->ent_kaurenoic 3-step Oxidation

Caption: Paclobutrazol's inhibition of the gibberellin biosynthetic pathway.

Application in Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard for the quantification of Paclobutrazol residues in environmental or biological samples.[4] The IDMS workflow provides high accuracy and precision by correcting for variations during sample processing.

A 1. Sample Collection (e.g., soil, water, fruit) B 2. Spiking Add a known amount of This compound A->B C 3. Sample Preparation (Extraction, Cleanup) B->C D 4. LC-MS/MS Analysis C->D E 5. Quantification Calculate native analyte concentration based on the ratio of native to labeled analyte signals D->E

Caption: Experimental workflow for quantitative analysis using this compound.

References

Technical Guide: Certificate of Analysis for Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Paclobutrazol-d4, a deuterated internal standard crucial for accurate quantification in analytical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound. This information is critical for researchers to ensure the quality and reliability of their analytical standards.

ParameterSpecification
Chemical Name (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
Molecular Formula C₁₅H₁₆D₄ClN₃O[1]
Molecular Weight 297.82 g/mol [1]
Purity (by HPLC) ≥98.0%[2]
Isotopic Enrichment ≥99 atom % D
Physical Appearance White to off-white solid
Solubility Soluble in Methanol
Storage Conditions Store at 2-8°C, protected from light

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for key experiments performed to certify this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method outlines the determination of the chemical purity of this compound using HPLC with UV detection.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 225 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the principal peak in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

  • Instrumentation:

    • High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Scan Range: m/z 50-500.

    • Sample Infusion: The sample solution (prepared as in 2.1) is directly infused into the mass spectrometer.

  • Data Analysis:

    • The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretically calculated mass to confirm the elemental composition and isotopic labeling.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the identity and isotopic substitution pattern of this compound.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

  • Data Analysis:

    • The spectrum is analyzed to confirm the absence of signals corresponding to the protons on the phenyl ring, confirming the deuteration at these positions. The remaining proton signals should be consistent with the structure of Paclobutrazol.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis and certification of this compound.

Workflow for Certification of this compound Reference Standard cluster_0 Synthesis and Purification cluster_1 Analytical Characterization cluster_2 Quality Control and Documentation A Deuterated Starting Material B Chemical Synthesis A->B C Purification (e.g., Crystallization, Chromatography) B->C D Purity Analysis (HPLC) C->D E Identity Confirmation (NMR) C->E F Structural Confirmation (MS) C->F G Data Review and Approval D->G E->G F->G H Certificate of Analysis Generation G->H

Caption: Workflow for the certification of a this compound reference standard.

Logical Relationship for Quantitative Analysis using this compound A Unknown Sample Containing Paclobutrazol B Spike with Known Amount of this compound (Internal Standard) A->B C Sample Preparation (e.g., Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Quantification D->E F Accurate Concentration of Paclobutrazol in Sample E->F

References

Physical and chemical properties of Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Paclobutrazol-d4

Introduction

This compound is the deuterated form of Paclobutrazol, a well-established plant growth retardant and triazole fungicide.[1] In this compound, four hydrogen atoms on the phenyl ring are replaced by deuterium, an isotope of hydrogen.[2] This isotopic labeling makes this compound an ideal internal standard for quantitative analysis in mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical behavior is nearly identical to that of its non-labeled counterpart, which allows for accurate compensation of matrix effects and analyte loss during sample preparation and analysis.[2] This guide provides a comprehensive overview of the core physical and chemical properties, mechanism of action, and relevant experimental protocols for Paclobutrazol and its deuterated analog, tailored for researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of Paclobutrazol are well-documented. The introduction of deuterium in this compound primarily affects the molecular weight, with minimal impact on other bulk physical properties.

PropertyValueReference(s)
IUPAC Name (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol[2]
Appearance White to beige crystalline solid[3][4]
Molecular Formula Paclobutrazol: C₁₅H₂₀ClN₃O This compound: C₁₅H₁₆D₄ClN₃O[5][6][7]
Molecular Weight Paclobutrazol: 293.8 g/mol This compound: ~297.8 g/mol [5][6][7]
Melting Point 165–166 °C[5][6][7]
Density 1.22 g/mL[5][6][7]
Water Solubility 26-35 mg/L[3][5]
Solubility (Other) Acetone (110 g/L), Cyclohexanone (180 g/L), Dichloromethane (100 g/L), Hexane (10 g/L), Xylene (60 g/L), Methanol (150 g/L)[3]
Stability Stable to hydrolysis at pH 4, 7, and 9.[8] Does not undergo significant photolysis in water.[8] Persistent in soil, with a half-life that can exceed one year under certain aerobic and anaerobic conditions.[8][8]

Mechanism of Action

Paclobutrazol functions as both a plant growth regulator and a fungicide by inhibiting cytochrome P450-dependent enzymes.[5][9] The commercial product is a racemic mixture of enantiomers, with different isomers responsible for each activity.[6]

  • (2S,3S) Isomer - Plant Growth Regulation: This isomer is a potent inhibitor of ent-kaurene oxidase, a key enzyme in the biosynthesis of gibberellins.[5][6][9] Gibberellins are plant hormones that regulate developmental processes, most notably stem elongation. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, Paclobutrazol reduces the levels of active gibberellins, leading to decreased internodal growth, sturdier stems, and increased root development.[5][10] A secondary effect of this inhibition is the accumulation of the precursor geranylgeranyl pyrophosphate, which is shunted into other biosynthetic pathways, increasing the production of abscisic acid (enhancing drought tolerance) and chlorophyll.[6][9][10]

  • (2R,3R) Isomer - Fungicidal Activity: This isomer is a more effective inhibitor of fungal cytochrome P450 14α-demethylase.[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] By disrupting ergosterol production, the (2R,3R) isomer compromises the integrity of the fungal cell membrane, thereby exerting its fungicidal effect.

Paclobutrazol_Mechanism_of_Action cluster_gibberellin Gibberellin Biosynthesis Pathway cluster_secondary Secondary Effects GGPP Geranylgeranyl Pyrophosphate Kaurene ent-Kaurene GGPP->Kaurene GGPP_copy Accumulated Geranylgeranyl Pyrophosphate GGPP->GGPP_copy Diverted Enzyme ent-Kaurene Oxidase (Cytochrome P450) Kaurene->Enzyme KaurenoicAcid ent-Kaurenoic Acid Gibberellins Gibberellins KaurenoicAcid->Gibberellins ... StemElongation Stem Elongation Gibberellins->StemElongation Enzyme->KaurenoicAcid 3 steps ABA Abscisic Acid (Drought Tolerance) GGPP_copy->ABA Inhibitor Paclobutrazol (2S,3S isomer) Inhibitor->Enzyme Inhibits

Caption: Paclobutrazol's inhibition of the gibberellin pathway.

Experimental Protocols

Synthesis of Paclobutrazol

The synthesis of Paclobutrazol typically involves a multi-step chemical process.[4][6] While various specific methods exist, a common pathway is outlined below.[6][9][11]

  • Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone) are reacted in an aldol condensation to form a chalcone intermediate.[6][9]

  • Hydrogenation: The chalcone is hydrogenated, typically using a Raney nickel catalyst, to yield a substituted ketone.[6][9]

  • Bromination: The ketone intermediate is brominated to prepare the molecule for the introduction of the triazole ring.[4][6]

  • Nucleophilic Substitution: The brominated compound is treated with the sodium salt of 1,2,4-triazole, which displaces the bromine in a nucleophilic substitution reaction.[6][9]

  • Reduction: The final step involves the reduction of the ketone group to a hydroxyl group. Using sodium borohydride in cold methanol selectively produces the desired (2RS, 3RS) diastereomers, which contain the biologically active enantiomers.[4][6]

Paclobutrazol_Synthesis start1 4-Chlorobenzaldehyde step1 Aldol Condensation start1->step1 start2 Pinacolone start2->step1 intermediate1 Chalcone Intermediate step1->intermediate1 step2 Hydrogenation (Raney Ni) intermediate1->step2 intermediate2 Substituted Ketone step2->intermediate2 step3 Bromination intermediate2->step3 intermediate3 Brominated Ketone step3->intermediate3 step4 Nucleophilic Substitution intermediate3->step4 start3 Sodium Salt of 1,2,4-Triazole start3->step4 intermediate4 Ketone Precursor step4->intermediate4 step5 Reduction (NaBH4) intermediate4->step5 end_product Paclobutrazol (2RS, 3RS) step5->end_product

Caption: A generalized workflow for the chemical synthesis of Paclobutrazol.
Analytical Protocol: Quantification in Fruit Matrix

This compound is critical for accurate quantification of Paclobutrazol residues in complex matrices like food products. Below are summaries of established methods.

Method 1: Matrix Solid-Phase Dispersion (MSPD) and HPLC-UV This protocol is effective for extracting Paclobutrazol from mango fruit samples.[12]

  • Homogenization: Weigh 1.0 g of the fruit sample and homogenize it with 1.0 g of silica gel for 5 minutes.[12]

  • Column Packing: Transfer the homogenized mixture to a 20 mL polyethylene syringe column that is pre-packed with 1.0 g of anhydrous sodium sulfate layered over 1.0 g of alumina.[12]

  • Elution: Elute the analytes from the column under vacuum using 20 mL of a tetrahydrofuran, acetonitrile, and Milli-Q water solution (1:1:1 v/v/v).[12]

  • Concentration & Reconstitution: Collect the eluent in a round-bottom flask and evaporate it to near dryness. Reconstitute the residue in 5 mL of acetonitrile.[12]

  • Analysis: Analyze the final extract using an HPLC system equipped with a UV detector.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This rapid method is suitable for pear samples and highlights the utility of an internal standard like this compound.[13]

  • Extraction: Extract the pear sample with methanol using a high-speed blender (e.g., Ultra-Turrax).[13]

  • Internal Standard Spiking: Prior to extraction, spike the sample with a known concentration of this compound to correct for extraction inefficiency and matrix effects.

  • Direct Injection: Inject 10 µL of the crude methanol extract directly into the LC-MS/MS system without any further cleanup steps.[13]

  • Analysis: Perform analysis using electrospray ionization (ESI) in tandem MS mode. Monitor two mass transitions for Paclobutrazol: one for quantification (e.g., m/z 294 > 70) and a second for confirmation (e.g., m/z 296 > 70).[13] A corresponding transition for this compound (e.g., m/z 298 > 70) would be used for quantification.

Analytical_Workflow cluster_MSPD MSPD-HPLC-UV Method cluster_LCMS LC-MS/MS Method sample1 1.0g Fruit Sample step1_1 Homogenize with 1.0g Silica Gel sample1->step1_1 step1_2 Pack into MSPD Column (Alumina + Na₂SO₄) step1_1->step1_2 step1_3 Elute with 20mL THF/ACN/H₂O (1:1:1) step1_2->step1_3 step1_4 Evaporate & Reconstitute in 5mL Acetonitrile step1_3->step1_4 analysis1 Analyze via HPLC-UV step1_4->analysis1 sample2 Fruit Sample step2_1 Spike with This compound sample2->step2_1 step2_2 Extract with Methanol (High-Speed Blender) step2_1->step2_2 step2_3 Direct Injection of Crude Extract (10µL) step2_2->step2_3 analysis2 Analyze via LC-MS/MS step2_3->analysis2

Caption: Comparative workflows for Paclobutrazol analysis in fruit.

References

A Technical Guide to the Stability and Storage of Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Paclobutrazol-d4. As a deuterated internal standard, maintaining the integrity of this compound is paramount for accurate quantification in analytical methodologies such as mass spectrometry.[1] This document synthesizes information from technical datasheets and safety data sheets to provide a comprehensive resource for laboratory professionals.

Chemical and Physical Properties

This compound is an isotope-labeled analog of Paclobutrazol, a triazole-containing plant growth retardant.[1] The deuterium labeling on the phenyl group makes it an ideal internal standard for quantitative analysis.[1]

PropertyValueSource(s)
Synonyms (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol, Paclobutrazol-(phenyl-d4)
Molecular Formula C₁₅H₁₆D₄ClN₃O[2]
Molecular Weight 297.82 g/mol [2]
Appearance Crystalline solid[3]
Purity ≥95% to ≥98.0% (HPLC)[3]
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approx. 10 mg/ml). Sparingly soluble in aqueous buffers.[3]
UV/Vis λmax: 221 nm[3]

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term stability of this compound. The recommended conditions vary slightly between suppliers, but a consistent theme is the need for controlled, cool temperatures.

Supplier/SourceRecommended Storage TemperatureAdditional Recommendations
Cayman Chemical-20°CSupplied as a crystalline solid. States stability of ≥4 years at this temperature. Aqueous solutions should not be stored for more than one day.
LGC Standards+4°CShipped at +20°C.
Sigma-Aldrich-Limited shelf life, refer to the expiry date on the label.
General GuidanceKeep in a cool, dry place.Shelf life is approximately 2 years. Keep in a tightly closed container in a well-ventilated area.

For optimal long-term stability, storage at -20°C is recommended, especially for the neat or solid form of the compound.[3] For shorter-term storage, +4°C is also acceptable.[4] It is crucial to avoid repeated freeze-thaw cycles.

Stability Profile and Degradation

While specific stability studies on this compound are not extensively published, the stability of its non-deuterated parent compound, Paclobutrazol, provides valuable insight. Paclobutrazol is known to be a persistent and environmentally stable compound.[5]

Factors Affecting Stability:

  • Temperature: Heating the product can lead to the production of harmful and irritant vapors.[6]

  • Incompatible Materials: Strong acids and alkalis should be avoided.[6]

  • Light: While not explicitly stated as a primary concern for this compound in the provided results, photolysis is a standard stress condition to consider in stability testing.

  • Hydrolysis: Laboratory studies indicate that Paclobutrazol is relatively stable to degradation by hydrolysis.[5]

Degradation Pathway: The degradation of Paclobutrazol in soil occurs primarily through oxidation to a ketone analog.[5] This ketone metabolite is then further degraded by the separation of the 1,2,4-triazole moiety.[5] This major ketone metabolite is less persistent than the parent Paclobutrazol.[5]

G cluster_main Paclobutrazol Degradation Pathway paclobutrazol This compound (C15H16D4ClN3O) ketone Ketone Analog ((2RS)-1-(4-chlorophenyl-d4)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pentan-3-one) paclobutrazol->ketone Oxidation triazole 1,2,4-Triazole Moiety ketone->triazole Separation further_degradation Further Degradation Products (e.g., Triazole Acetic Acid, Hydroxyl Triazole) triazole->further_degradation

Caption: Aerobic soil degradation pathway of Paclobutrazol.

Conceptual Experimental Protocol for Stability Assessment

The following outlines a general protocol for conducting stability studies on a reference standard like this compound, based on established principles of bioanalytical method validation.[7][8]

Objective: To evaluate the stability of this compound under various storage and handling conditions to establish its shelf-life and appropriate handling procedures.

Materials and Equipment:

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • LC-MS/MS system

  • Environmental chambers/ovens for controlled temperature and humidity

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Working Solution Preparation: Prepare working solutions at low and high concentrations by diluting the stock solution.

  • Stability Sample Preparation: Aliquot the working solutions into appropriate vials for each test condition.

  • Time Points: Define the testing intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[9]

  • Storage Conditions:

    • Long-Term Stability: Store samples at the recommended storage temperature (e.g., -20°C and +4°C).

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C with 75% relative humidity) to predict long-term stability.[9]

    • Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

    • Bench-Top Stability: Keep samples at room temperature for a period that mimics the time they would be out of storage during a typical analytical run.

    • Photostability: Expose samples to a controlled light source.

  • Analysis: At each time point, analyze the stored samples by a validated stability-indicating LC-MS/MS method. The response of the stored sample is compared to that of a freshly prepared sample.

  • Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.

G cluster_workflow General Stability Testing Workflow prep Prepare Stock & Working Solutions of this compound aliquot Aliquot into Vials for Each Stress Condition prep->aliquot store Store Samples Under Defined Conditions aliquot->store analyze Analyze Samples at Pre-defined Time Points (e.g., by LC-MS/MS) store->analyze compare Compare Results to Freshly Prepared Standard analyze->compare evaluate Evaluate Stability Based on Acceptance Criteria (e.g., ±15%) compare->evaluate

Caption: Workflow for assessing the stability of an analytical standard.

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety procedures. It is classified as a flammable solid and is harmful if swallowed or inhaled.[10][11] It also causes serious eye irritation and is suspected of damaging fertility or the unborn child.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Ventilation: Use only in a well-ventilated area.[10]

  • Handling: Avoid contact with skin and eyes.[12] Avoid dust formation.[12] Wash hands thoroughly after handling.[10]

  • Storage Safety: Store locked up in a designated area.[10] Keep away from heat, sparks, and open flames.[10]

Conclusion

The stability of this compound is crucial for its function as a reliable internal standard. To ensure its integrity, it should be stored as a solid at -20°C for long-term use or at +4°C for shorter durations. Aqueous solutions are not recommended for storage beyond one day.[3] Understanding the potential for degradation, particularly through oxidation, and adhering to strict handling and storage protocols will guarantee the accuracy and reproducibility of analytical results. For regulatory purposes, a formal stability study following a detailed protocol is essential to define the retest period or expiration date.

References

Paclobutrazol: An In-depth Technical Guide on its Mechanism of Action as a Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol (PBZ) is a synthetic plant growth regulator belonging to the triazole family of chemicals.[1] It is widely utilized in agriculture and horticulture to manage plant height, improve stress tolerance, and influence flowering and fruiting.[1][2] Its primary mode of action is the inhibition of gibberellin biosynthesis, which triggers a cascade of physiological and biochemical changes within the plant. This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying the effects of Paclobutrazol.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal mechanism of Paclobutrazol is its role as a potent antagonist of the plant hormone gibberellin (GA).[2] GAs are diterpenoid acids that regulate various developmental processes, most notably stem and internode elongation.[3]

Paclobutrazol specifically inhibits the biosynthesis of gibberellins by targeting and blocking the action of ent-kaurene oxidase.[4][5] This enzyme is a cytochrome P450 monooxygenase that catalyzes three critical steps in the early stages of the GA biosynthetic pathway: the oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[4] By competitively inhibiting ent-kaurene oxidase, Paclobutrazol effectively halts the production of active gibberellins.[5][6] The (2S,3S) isomer of Paclobutrazol is particularly effective in this inhibition.[2][7] This reduction in endogenous GA levels leads to a decrease in cell elongation, resulting in the characteristic stunted or compact growth of treated plants.[5]

GABiosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-copalyl diphosphate synthase & ent-kaurene synthase InhibitionPoint ent_Kaurene->InhibitionPoint ent-kaurene oxidase ent_Kaurenoic_Acid ent-Kaurenoic Acid GAs Bioactive Gibberellins (GAs) ent_Kaurenoic_Acid->GAs Further Oxidations Elongation Cell Elongation & Stem Growth GAs->Elongation PBZ Paclobutrazol (PBZ) PBZ->InhibitionPoint Inhibits InhibitionPoint->ent_Kaurenoic_Acid

Caption: Gibberellin biosynthesis pathway showing inhibition by Paclobutrazol.

Secondary Effects and Hormonal Crosstalk

The inhibition of the gibberellin pathway by Paclobutrazol leads to significant secondary effects, primarily through the redirection of metabolic precursors and altered hormonal balance.

1. Increased Abscisic Acid (ABA) Levels: The blockage of ent-kaurene oxidase causes the accumulation of its precursor, geranylgeranyl pyrophosphate (GGPP).[2] This precursor is shared with other biosynthetic pathways, including that of abscisic acid (ABA).[1][2] The surplus GGPP is diverted towards the synthesis of ABA, a hormone crucial for stress responses.[2] Studies have shown that Paclobutrazol treatment upregulates the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a key rate-limiting enzyme in ABA biosynthesis, while repressing ABA degradation genes like MdCYP707A1.[8][9] This elevation in ABA contributes to improved drought tolerance by regulating stomatal closure and reducing water loss through transpiration.[1][2]

2. Altered Cytokinin (CK) and Auxin (IAA) Levels: Paclobutrazol application has been linked to an increase in endogenous cytokinin levels.[1][4] This may be due to enhanced synthesis or delayed degradation of cytokinins.[4] Elevated cytokinin levels can promote chloroplast differentiation and chlorophyll biosynthesis, prevent chlorophyll degradation, and delay senescence, contributing to the darker green leaves observed in treated plants.[4][8]

Furthermore, an increase in indole-3-acetic acid (IAA), the primary auxin, has been observed following Paclobutrazol treatment.[9] This is accompanied by the upregulation of auxin biosynthesis genes (e.g., MdYUCCA10a) and polar auxin transporter genes (MdPIN1, MdLAX1), which may play a role in the observed promotion of root development at certain concentrations.[9][10]

3. Enhanced Photosynthetic Performance: Plants treated with Paclobutrazol often exhibit an increased net photosynthetic rate (Pn).[4][11] This improvement is attributed to several factors, including a significant increase in chlorophyll content per unit leaf area, leading to the characteristic darker green leaves.[4][12] Additionally, Paclobutrazol can enhance the photochemical efficiency of photosystem II (PSII), as indicated by higher Fv/Fm and ΦPSII values.[4]

HormonalCrosstalk PBZ Paclobutrazol GA Gibberellins (GA) PBZ->GA Inhibits Biosynthesis ABA Abscisic Acid (ABA) PBZ->ABA Promotes Biosynthesis CK Cytokinins (CK) PBZ->CK Increases Level IAA Auxin (IAA) PBZ->IAA Increases Level ShootElongation Shoot Elongation GA->ShootElongation StressTolerance Stress Tolerance ABA->StressTolerance Chlorophyll Chlorophyll Content CK->Chlorophyll RootGrowth Root Growth IAA->RootGrowth Photosynthesis Photosynthesis Chlorophyll->Photosynthesis

Caption: Hormonal crosstalk and physiological effects induced by Paclobutrazol.

Quantitative Data Summary

The effects of Paclobutrazol are dose-dependent and vary among plant species. The following tables summarize representative quantitative data from various studies.

Table 1: Effects of Paclobutrazol on Plant Morphological Parameters

Plant SpeciesPBZ ConcentrationApplicationPlant Height Reduction (%)Stem DiameterRoot Growth EffectReference
Herbaceous Peony200 mg/LSoil DrenchSignificant ReductionDecreasedNot Reported[4]
Tall Fescue200 mg/LFoliar SpraySignificant ReductionNot ReportedNot Reported[8][13]
Phoebe bourneiModerate Conc.Soil DrenchNot ReportedNot Reported+69.9% (Total Length)[10][14]
Pentas lanceolata120 mg/LSoil Drench24.1 - 30.8%Thinner StemIncreased Dry Weight[15]
Soybean150 ppmFoliar SpraySignificant ReductionNot ReportedNot Reported[16]
Chrysanthemumup to 45 ppmFoliar SpraySignificant ReductionNot ReportedNot Reported[17]

Table 2: Effects of Paclobutrazol on Phytohormone and Photosynthetic Parameters

Plant SpeciesPBZ TreatmentGibberellin (GA)Abscisic Acid (ABA)Auxin (IAA)Chlorophyll ContentNet Photosynthesis (Pn)Reference
Tall Fescue200 mg/LDecreasedIncreasedNot ReportedIncreasedIncreased[8]
Apple Rootstock860 mg/LDecreased (GA1, GA4)IncreasedIncreasedDarker Green LeavesNot Reported[9]
Phoebe bourneiModerate Conc.Not ReportedDecreased by 63.9%Increased 3.83-foldNot ReportedNot Reported[10][14]
Herbaceous Peony200 mg/LNot ReportedNot ReportedNot ReportedIncreasedIncreased[4]
Lycoris radiataNot SpecifiedDecreased (GA15, GA24)Not ReportedNot ReportedNot ReportedNot Reported[18]

Experimental Protocols

Protocol 1: General Plant Growth Trial with Paclobutrazol

  • Plant Material: Select uniform and healthy seedlings of the target species. Transplant them into pots with a standardized growth medium.

  • Acclimatization: Allow plants to acclimatize for 1-2 weeks under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16h photoperiod).

  • Treatment Application:

    • Foliar Spray: Prepare solutions with a surfactant. Spray the foliage until runoff, ensuring complete coverage. Use a control group sprayed only with water and surfactant.[21]

  • Experimental Design: Use a completely randomized design (CRD) or randomized complete block design (RCBD) with a sufficient number of replicates (e.g., n=10) per treatment.

  • Data Collection: At regular intervals (e.g., weekly) and at the end of the experiment (e.g., 8 weeks), measure morphological parameters: plant height, stem diameter, number of leaves, leaf area, and root/shoot fresh and dry biomass.[22]

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Duncan's Multiple Range Test) at p < 0.05.

Protocol 2: Phytohormone Quantification by HPLC-MS/MS

  • Sample Preparation: Harvest fresh plant tissue (e.g., 100 mg of shoot apex or root tissue), immediately freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Extract hormones using a pre-cooled solution of methanol/water/formic acid (15:4:1, v/v/v). Add internal standards for quantification. Vortex and incubate at 4°C overnight.

  • Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to purify and concentrate the hormone fraction.

  • Analysis: Analyze the purified extract using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Quantification: Identify and quantify the different hormones (GAs, ABA, IAA, CKs) by comparing their retention times and mass-to-charge ratios with known standards.

ExperimentalWorkflow Start Plant Acclimatization Treatment Paclobutrazol Application (Soil Drench or Foliar Spray) Start->Treatment Growth Plant Growth Period (e.g., 8 weeks) Treatment->Growth Harvest Harvest & Sampling Growth->Harvest Analysis Analysis Harvest->Analysis Morphology Morphological Measurements Analysis->Morphology Physiology Physiological Measurements Analysis->Physiology Hormone Hormone Quantification Analysis->Hormone Data Data Analysis (ANOVA) Morphology->Data Physiology->Data Hormone->Data End Conclusion Data->End

Caption: General experimental workflow for investigating Paclobutrazol effects.

Conclusion

The mechanism of action of Paclobutrazol as a plant growth regulator is centered on its potent inhibition of ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. This primary action curtails the production of active gibberellins, leading to reduced cell elongation and a more compact plant stature. The resulting accumulation of the precursor GGPP triggers significant secondary effects, including an increase in the stress hormone abscisic acid and alterations in cytokinin and auxin levels. This complex hormonal crosstalk ultimately enhances photosynthetic efficiency and improves plant tolerance to various environmental stresses, making Paclobutrazol a versatile tool in crop management.

References

The Metabolic Journey of Paclobutrazol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclobutrazol (PBZ), a triazole-based plant growth retardant, is widely utilized in agriculture and horticulture to manage plant stature, enhance stress tolerance, and improve crop yields. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to a cascade of physiological and morphological changes in treated plants.[1][2][3] While the effects of paclobutrazol on plant development are extensively documented, its metabolic fate within the plant—how it is absorbed, translocated, and potentially transformed—is a critical area of investigation for assessing its efficacy, persistence, and environmental impact. This technical guide provides an in-depth overview of the current understanding of the metabolic fate of paclobutrazol in plant species, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Uptake and Translocation

Paclobutrazol is readily absorbed by plants through various routes, including roots, stems, and leaves.[4] Following absorption, it is primarily transported acropetally via the xylem, the plant's water-conducting tissue.[4] This systemic movement ensures its distribution throughout the plant, particularly to the growing points where it exerts its growth-regulating effects by inhibiting cell elongation. While predominantly xylem-mobile, some studies have unexpectedly detected paclobutrazol in the phloem sap, suggesting a more complex translocation pattern than previously understood.[5]

Mode of Action: Inhibition of Gibberellin Biosynthesis

The primary biochemical effect of paclobutrazol is the inhibition of the ent-kaurene oxidase, a key cytochrome P450 monooxygenase enzyme in the gibberellin (GA) biosynthesis pathway.[1][6][3] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a precursor to all bioactive gibberellins.[1] By blocking this crucial step, paclobutrazol effectively reduces the endogenous levels of active GAs, leading to the characteristic dwarfing effect.

The inhibition of GA biosynthesis has secondary metabolic consequences. The accumulation of the precursor geranylgeranyl pyrophosphate can lead to an increased production of other important molecules derived from the isoprenoid pathway, such as the hormone abscisic acid (ABA) and the phytol tail of chlorophyll.[3] This shift in metabolism contributes to some of the observed pleiotropic effects of paclobutrazol, including enhanced drought tolerance.[3]

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Pyrophosphate ent_copalyl_PP ent-Copalyl Diphosphate GGPP->ent_copalyl_PP ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene ent_kaurenol ent-Kaurenol ent_kaurene->ent_kaurenol Oxidation Step 1 ent_kaurenal ent-Kaurenal ent_kaurenol->ent_kaurenal Oxidation Step 2 ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurenal->ent_kaurenoic_acid Oxidation Step 3 GAs Bioactive Gibberellins ent_kaurenoic_acid->GAs Further Biosynthesis Paclobutrazol Paclobutrazol ent_kaurene_oxidase ent-Kaurene Oxidase (Cytochrome P450) Paclobutrazol->ent_kaurene_oxidase

Figure 1. Inhibition of Gibberellin Biosynthesis by Paclobutrazol.

Metabolic Transformation of Paclobutrazol in Plants

Despite the extensive research on its physiological effects, the metabolic transformation of the paclobutrazol molecule itself within plant tissues is not well-documented in publicly available literature. Most studies focus on the analysis of the parent compound as a residue, with limited information on its degradation products or conjugates formed in planta.

Soil biodegradation studies have shown that microorganisms can degrade paclobutrazol, suggesting that similar enzymatic processes could potentially occur in plants, albeit likely at a much slower rate.[4][7] The persistence of paclobutrazol in soil and plant tissues indicates that it is relatively recalcitrant to degradation.[4]

Quantitative Analysis of Paclobutrazol Residues

The quantification of paclobutrazol residues in various plant matrices is crucial for regulatory purposes and for understanding its persistence. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques employed for this purpose.

Table 1: Quantitative Data on Paclobutrazol Residues in Plant Tissues

Plant SpeciesTissueApplication RateResidue Concentration (µg/g)Time After ApplicationReference
PotatoTuberFoliar spray (1.0 mg/L)Below 0.22 mg/kg50 days[5]
MangoFruitSoil drench (2, 4, 6, 8, 10 g a.i./tree)0.14 - 2.38 µg/g (in soil)300 days[8]
Ophiopogon japonicusTuberous rootFoliar spray (50 g/L)Detected (levels varied)Not specified[9]
PearFruitNot specified0.005 - 0.5 mg/kg (spiked)Not applicable[10]
CanolaRootFoliar sprayLower than controlHarvest[11]

Note: The table summarizes available data. Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Quantification of Paclobutrazol from Potato and Soil by UHPLC-MS/MS

This protocol is adapted from a study on paclobutrazol residue determination in potato and soil.[12]

1. Sample Preparation:

  • Soil: Weigh 25 g of homogenized soil into a 100 mL centrifuge tube. Add 50 mL of acetonitrile.
  • Potato: Weigh 25 g of homogenized potato tuber into a 100 mL centrifuge tube. Add 50 mL of acetonitrile.

2. Extraction:

  • Vortex the sample for 1 minute.
  • Extract in an ultrasonic bath for 10 minutes.
  • Centrifuge at 3000 x g for 5 minutes.
  • Place the tube in a freezer at -20°C for 10 minutes to facilitate the separation of the organic layer.

3. Analysis:

  • Filter a 2 mL aliquot of the supernatant (organic layer) through a 0.2 µm membrane filter.
  • Analyze the filtrate by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

4. UHPLC-MS/MS Conditions:

  • Column: C18 column.
  • Mobile Phase: Acetonitrile/water with 0.1% formic acid (78/22, v/v).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Precursor Ion (m/z): 294.2
  • Product Ions (m/z): 129.0 and 70.0 (for quantification).

// Nodes Sample [label="Homogenized Sample\n(Soil or Potato)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Add Acetonitrile\nVortex & Sonicate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifuge (3000 x g, 5 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freezing [label="Freeze (-20°C, 10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filter (0.2 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="UHPLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Centrifugation; Centrifugation -> Freezing; Freezing -> Separation; Separation -> Filtration; Filtration -> Analysis; }

Figure 2. Workflow for Paclobutrazol Extraction and Analysis.
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Paclobutrazol in Mango

This method provides a simplified extraction and cleanup procedure for complex matrices like mango fruit.[13]

1. Homogenization:

  • Weigh 1.0 g of homogenized mango fruit sample and mix with 1.0 g of silica gel for 5 minutes.

2. MSPD Column Preparation:

  • Pack a 20 mL polyethylene syringe with 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.
  • Transfer the homogenized sample-silica gel mixture to the top of the column.

3. Elution:

  • Elute the column under vacuum with 20 mL of a tetrahydrofuran-acetonitrile-water (1:1:1) solution.
  • Collect the eluent in a round-bottom flask.

4. Concentration and Analysis:

  • Evaporate the eluent to near dryness.
  • Reconstitute the residue in 5 mL of acetonitrile.
  • Analyze by HPLC with UV detection.

Conclusion and Future Directions

The metabolic fate of paclobutrazol in plants is primarily characterized by its efficient uptake and translocation, leading to the potent inhibition of gibberellin biosynthesis. This well-understood mode of action explains the significant morphological and physiological effects observed in treated plants. However, a comprehensive understanding of the biotransformation of the paclobutrazol molecule within plant tissues remains a notable knowledge gap.

Future research should focus on:

  • Metabolite Identification: Utilizing advanced analytical techniques such as high-resolution mass spectrometry to identify potential degradation products and conjugates of paclobutrazol in various plant species and tissues.

  • Enzymatic Studies: Investigating the potential role of plant enzyme systems, such as cytochrome P450s and glycosyltransferases, in the metabolism of paclobutrazol.

  • Radiolabeling Studies: Employing radiolabeled paclobutrazol to trace its metabolic pathway and quantify the distribution of its metabolites within the plant.

A deeper understanding of the metabolic fate of paclobutrazol will not only enhance our knowledge of its mode of action but also provide crucial data for assessing its environmental persistence, potential for bioaccumulation, and overall safety in agricultural systems.

References

Paclobutrazol-d4: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paclobutrazol-d4 analytical standard, designed for use in research and developmental settings. This document details its chemical and physical properties, mechanism of action, and its application as an internal standard in analytical methodologies.

Core Properties of Paclobutrazol and its Deuterated Analog

Paclobutrazol is a triazole-based plant growth retardant and fungicide.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods, due to its similar physicochemical properties to the parent compound.[3]

PropertyPaclobutrazolThis compound
Synonyms (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol(2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
Molecular Formula C₁₅H₂₀ClN₃OC₁₅H₁₆D₄ClN₃O
Molecular Weight 293.8 g/mol 297.82 g/mol
Appearance White crystalline solidNeat
Melting Point 165-166 °CNot specified
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, acetone), insoluble in water.Not specified, expected to be similar to Paclobutrazol
Purity (as analytical standard) ≥98.0% (HPLC)≥98.0% (HPLC)

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Paclobutrazol's primary mode of action is the inhibition of gibberellin biosynthesis, a crucial plant hormone responsible for cell elongation.[1][2] Specifically, the (2S,3S) isomer of paclobutrazol inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase. This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthetic pathway.[4] By blocking this step, paclobutrazol reduces the levels of active gibberellins, leading to a decrease in internodal growth and resulting in stouter stems.[1][2]

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition by Paclobutrazol Geranylgeranyl\npyrophosphate Geranylgeranyl pyrophosphate ent-kaurene ent-kaurene Geranylgeranyl\npyrophosphate->ent-kaurene cyclases ent-kaurenoic acid ent-kaurenoic acid ent-kaurene->ent-kaurenoic acid ent-kaurene oxidase (Cytochrome P450) ... ... ent-kaurenoic acid->... Bioactive\nGibberellins (GAs) Bioactive Gibberellins (GAs) ...->Bioactive\nGibberellins (GAs) paclobutrazol Paclobutrazol ent-kaurene oxidase\n(Cytochrome P450) ent-kaurene oxidase (Cytochrome P450) paclobutrazol->ent-kaurene oxidase\n(Cytochrome P450) inhibits G cluster_workflow Analytical Workflow using this compound Internal Standard sample Sample Collection (e.g., plant tissue, soil) spike Spike with known amount of this compound sample->spike extraction Extraction spike->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis quantification Quantification using peak area ratios analysis->quantification G cluster_qualification Qualification of this compound as an Analytical Standard synthesis Synthesis and Purification identity Identity Confirmation (e.g., MS, NMR) synthesis->identity purity Purity Determination (e.g., HPLC, qNMR) identity->purity stability Stability Assessment purity->stability certification Certification of Analysis stability->certification

References

Paclobutrazol-d4 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Paclobutrazol-d4 is the deuterium-labeled form of Paclobutrazol, a triazole-based plant growth retardant.[1] Its primary function in a research setting is as an internal standard for the accurate quantification of Paclobutrazol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[2] This guide provides an in-depth overview of this compound, including supplier information, technical data, its mechanism of action, and detailed experimental protocols for its use.

Supplier and Purchasing Information

This compound is available from several chemical suppliers that specialize in analytical standards and research chemicals. It is intended for research use only and may require the purchaser to have a business or research account.[1][3]

SupplierProduct NameCatalog Number (Example)Notes
MedChemExpress This compoundHY-W749242For research use only. Not for sale to patients.[1][4]
Sigma-Aldrich (Merck) Paclobutrazol-(phenyl-d4) PESTANAL®, analytical standard329751951Purity of ≥98.0% (HPLC).[2]
LGC Standards Paclobutrazol D4DRE-C15840100Sold as a neat chemical.[5]
Thomas Scientific Paclobutrazol20A89P201 (Mfr. No. 20739)Sells the Cayman Chemical product; purchase is restricted to customers with a Thomas Business Account.[3]

Physicochemical and Analytical Data

The key properties of this compound are summarized below. The deuteration is typically on the phenyl group.

PropertyValueSource(s)
Synonyms (2RS,3RS)-1-(4-Chlorophenyl-d4)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol[2]
Molecular Formula C₁₅H₁₆D₄ClN₃O[4]
Molecular Weight 297.82[4]
Assay / Purity ≥98.0% (HPLC)[2]
Format Neat Solid[2][5]
Primary Use Internal standard for quantitative analysis[1]

Mechanism of Action of Paclobutrazol

Paclobutrazol functions by inhibiting the biosynthesis of gibberellins (GAs), a class of crucial plant hormones that regulate developmental processes such as stem elongation, germination, and flowering.[6][7] The (2S,3S) isomer of Paclobutrazol specifically targets and inhibits ent-kaurene oxidase, a cytochrome P450-dependent enzyme.[6][8] This enzyme catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the GA biosynthetic pathway.[9]

Inhibition of this step leads to a downstream reduction in active gibberellins. A secondary effect is the accumulation of the precursor, geranylgeranyl pyrophosphate (GGPP).[8] This accumulated GGPP is then diverted into other biosynthetic pathways, resulting in increased production of abscisic acid (ABA), another important plant hormone, and the phytol side-chain of chlorophyll.[6][8]

G cluster_pathway Terpenoid Pathway cluster_inhibitor Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_kaurene ent-Kaurene GGPP->ent_kaurene ABA Abscisic Acid (ABA) GGPP->ABA Shunt Pathway enzyme ent-Kaurene Oxidase (Cytochrome P450) ent_kaurene->enzyme ent_kaurenoic_acid ent-Kaurenoic Acid Gibberellins Gibberellins (GAs) ent_kaurenoic_acid->Gibberellins ...multiple steps Stem_Elongation ↓ Stem Elongation Gibberellins->Stem_Elongation Reduced_Growth ↓ Reduced Vegetative Growth Gibberellins->Reduced_Growth Stress_Tolerance ↑ Stress Tolerance ABA->Stress_Tolerance PBZ Paclobutrazol PBZ->enzyme Inhibits enzyme->ent_kaurenoic_acid G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil, Plant Tissue) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Extraction (e.g., Acetonitrile) Spike->Extract Cleanup 4. Cleanup/Purification (Low-Temp Partitioning) Extract->Cleanup LC 5. UHPLC Separation Cleanup->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Ratio 7. Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve 8. Quantify using Calibration Curve Ratio->Curve Result 9. Final Concentration Curve->Result

References

Methodological & Application

Application Note: High-Throughput Quantification of Paclobutrazol in Agricultural Matrices using a Paclobutrazol-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of paclobutrazol in various agricultural matrices. The method utilizes a stable isotope-labeled internal standard, Paclobutrazol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward liquid extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is particularly suited for researchers, scientists, and professionals in the field of drug development and agricultural science requiring reliable quantification of paclobutrazol residues.

Introduction

Paclobutrazol is a widely used plant growth regulator that functions by inhibiting gibberellin biosynthesis, leading to reduced internodal growth and increased fruit and seed set.[1] Its application in agriculture necessitates sensitive and accurate monitoring of its residues in crops and the environment to ensure food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] The deuterated analog co-elutes with the native analyte and exhibits identical chemical behavior during sample extraction and ionization, thereby providing superior correction for any analytical variability.[3] This application note provides a comprehensive protocol for the analysis of paclobutrazol using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Paclobutrazol analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • QuEChERS extraction salts (e.g., EN 15662)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve 10 mg of Paclobutrazol and this compound in separate 10 mL volumetric flasks using methanol.

  • Store stock solutions at -20°C.

Intermediate Standard Mixture (10 µg/mL):

  • Prepare a working solution of Paclobutrazol at 10 µg/mL by diluting the stock solution with acetonitrile.

Internal Standard Working Solution (1 µg/mL):

  • Prepare a working solution of this compound at 1 µg/mL by diluting the stock solution with acetonitrile.

Calibration Curve Standards:

  • Prepare a series of calibration standards by serial dilution of the intermediate standard mixture with matrix extracts to final concentrations ranging from 1 to 500 ng/mL.

  • Spike each calibration standard with the internal standard working solution to a final concentration of 50 ng/mL.

Sample Preparation (Generic Protocol for Fruit/Vegetable Matrix)
  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile and the internal standard working solution.

  • Add QuEChERS extraction salts and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid and 5 mM Ammonium formate in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimized for best signal
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for Paclobutrazol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Paclobutrazol294.270.0129.025
This compound298.270.0133.025

Table 2: Method Validation Data Summary

MatrixLinearity (R²)LOQ (µg/kg)Recovery (%)RSD (%)
Apples >0.9951.092 - 105< 10
Pears >0.9965.082 - 102< 7
Soil >0.9975.088 - 98< 8
Potatoes >0.9972.090 - 103< 9

Data compiled from literature sources demonstrating typical method performance.[4][5]

Visualizations

Gibberellin Biosynthesis Inhibition by Paclobutrazol

Paclobutrazol acts as a plant growth retardant by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway. This inhibition is mediated by the binding of paclobutrazol to the cytochrome P450-dependent monooxygenases that catalyze this reaction.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_copalyl ent-Copalyl Diphosphate GGPP->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS ent_kaurenol ent-Kaurenol ent_kaurene->ent_kaurenol KOL ent_kaurenal ent-Kaurenal ent_kaurenol->ent_kaurenal KOL ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurenal->ent_kaurenoic_acid KOL GA12 GA12 ent_kaurenoic_acid->GA12 KAO Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA3, GA4) GA12->Bioactive_GAs GA oxidases Paclobutrazol Paclobutrazol Paclobutrazol->ent_kaurene Paclobutrazol->ent_kaurenol Paclobutrazol->ent_kaurenal

Caption: Inhibition of Gibberellin Biosynthesis by Paclobutrazol.

LC-MS/MS Experimental Workflow

The analytical workflow for the quantification of paclobutrazol using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow Sample 1. Sample Collection (e.g., Fruit, Soil) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with This compound (IS) Homogenization->Spiking Extraction 4. QuEChERS Extraction Spiking->Extraction Cleanup 5. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 6. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: LC-MS/MS Workflow for Paclobutrazol Quantification.

Conclusion

The described LC-MS/MS method using a this compound internal standard provides a highly reliable and sensitive approach for the quantification of paclobutrazol in diverse agricultural matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix-induced variations, ensuring data accuracy and precision. This protocol is suitable for high-throughput analysis and can be readily implemented in analytical laboratories for routine monitoring and research applications in food safety and environmental science.

References

Application Note: Quantitative Analysis of Paclobutrazol using a Stable Isotope Dilution Assay with Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Paclobutrazol in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Paclobutrazol-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.

Introduction

Paclobutrazol is a triazole-based plant growth regulator and fungicide used to reduce vegetative growth and increase fruit yield in various crops.[1][2] Due to its potential persistence and toxicity, regulatory bodies have established Maximum Residue Limits (MRLs) for Paclobutrazol in food products.[1] Therefore, sensitive and reliable analytical methods are required for its quantification in complex matrices like soil, water, and agricultural products.[1][3]

This application note details a robust method utilizing a stable isotope dilution assay (SIDA) with this compound as the internal standard (IS).[4] The use of a deuterated analog, which co-elutes with the target analyte and has nearly identical chemical properties but a different mass, is the gold standard for quantitative mass spectrometry, providing superior correction for sample preparation variability and matrix-induced ionization suppression or enhancement.[4][5]

Principle of the Method

The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode.[3][6] A known concentration of this compound is spiked into all samples, calibrators, and quality controls before extraction. The samples are then subjected to a solvent extraction and cleanup procedure. During LC-MS/MS analysis, the instrument specifically monitors the precursor-to-product ion transitions for both native Paclobutrazol and the this compound internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration of the calibration standards. This ratiometric approach ensures high precision and accuracy.

internal_standard_principle Principle of Internal Standard Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Unknown Sample (Analyte) IS_add Spike with known amount of Internal Standard (IS) Sample->IS_add Extract Extraction & Cleanup IS_add->Extract LCMS Measure Peak Areas of Analyte and IS Extract->LCMS Ratio Calculate Ratio (Area_Analyte / Area_IS) LCMS->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify Determine Unknown Concentration CalCurve->Quantify

Caption: Principle of quantification using an internal standard.

Experimental Protocols

Materials and Reagents
  • Paclobutrazol analytical standard (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Paclobutrazol and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound intermediate solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Paclobutrazol intermediate solution with the extraction solvent (e.g., acetonitrile) to achieve a concentration range of 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for many food and environmental matrices.[3]

  • Weigh 10 g of the homogenized sample (e.g., soil, fruit puree) into a 50 mL centrifuge tube.

  • Add 100 µL of the Working Internal Standard Solution (100 ng/mL).

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., MgSO₄ and PSA).

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Filter the final extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

experimental_workflow General Experimental Workflow A 1. Sample Weighing (e.g., 10 g) B 2. IS Spiking (this compound) A->B C 3. Extraction (e.g., 10 mL Acetonitrile) B->C D 4. Salting Out (QuEChERS Salts) C->D E 5. Centrifugation D->E F 6. Dispersive SPE Cleanup (d-SPE) E->F G 7. Centrifugation F->G H 8. Filtration & Analysis (LC-MS/MS) G->H

Caption: Workflow for sample preparation and analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 8.0 L/min
Nebulizer Pressure 10 Pa[1]

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Paclobutrazol (Quantifier) 294.2 70.0 50 50
Paclobutrazol (Qualifier) 294.2 125.0 50 35
This compound (IS) * 298.2 70.0 50 50

Note: The MRM transition for this compound is theoretical and should be empirically optimized. The precursor ion reflects a +4 Da shift. The tert-butyl fragment (m/z 70.0) is often conserved in deuterated standards of this type.[1][7]

Data and Results

Method performance should be validated according to established guidelines, assessing linearity, accuracy, precision, and sensitivity.[2][8]

Table 4: Typical Method Performance Characteristics

Parameter Result Matrix
Linearity Range 0.5 - 100 µg/kg Potato, Soil
Correlation Coefficient (R²) > 0.997[1] -
Limit of Detection (LOD) 0.5 - 0.7 µg/kg Potato, Pear[1][7]
Limit of Quantification (LOQ) 2 - 5 µg/kg Potato, Soil, Pear[1][7]
Accuracy (Recovery) 82 - 106%[1][7] Pear, Potato

| Precision (RSD) | < 10%[7] | Pear |

The values presented are compiled from various studies and represent typical performance. Actual results may vary based on the matrix and instrumentation.

Conclusion

The described HPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and robust approach for the quantification of Paclobutrazol residues. The stable isotope dilution strategy effectively mitigates matrix interference and procedural variations, leading to accurate and reliable results suitable for regulatory monitoring and research applications. The detailed protocol for sample preparation and instrumental analysis serves as a comprehensive guide for researchers in the field.

References

Application Note: Quantitative Analysis of Paclobutrazol in Plant Samples Using an Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and quantification of Paclobutrazol (PBZ) in plant tissue samples. Paclobutrazol is a triazole-based plant growth regulator that functions by inhibiting gibberellin biosynthesis, leading to reduced internodal growth, increased root development, and enhanced stress tolerance in various plant species[1][2][3][4]. Accurate quantification of its residues in crops is crucial for regulatory compliance and for understanding its physiological effects. The described method employs a robust extraction procedure and a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. The use of Paclobutrazol-d4 as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses.

Mechanism of Action: Inhibition of Gibberellin Synthesis

Paclobutrazol's primary mode of action is the inhibition of the terpenoid pathway, which is responsible for the synthesis of several vital plant hormones[2][5]. Specifically, PBZ blocks the enzyme ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase[1][6]. This enzyme catalyzes three critical oxidation steps converting ent-kaurene to ent-kaurenoic acid, a key precursor for all gibberellins (GAs)[5][6]. By inhibiting this step, PBZ significantly reduces the levels of bioactive GAs, which are responsible for stem elongation and cell division[1][2]. The blockage leads to an accumulation of the precursor geranylgeranyl pyrophosphate, which is then shunted into other biosynthetic pathways, notably increasing the production of abscisic acid (ABA), a hormone involved in stress responses like drought tolerance[2][5][6].

Paclobutrazol_Pathway GGP Geranylgeranyl Pyrophosphate EK ent-kaurene GGP->EK ABA Abscisic Acid (ABA) GGP->ABA Pathway Upregulated EKOX ent-kaurene oxidase (Cytochrome P450) EK->EKOX EKA ent-kaurenoic acid EKOX->EKA GAs Gibberellins (GAs) EKA->GAs Growth Stem Elongation Cell Division GAs->Growth Stress Drought Tolerance Stress Response ABA->Stress PBZ Paclobutrazol PBZ->EKOX Inhibition Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Analysis weigh 1. Weigh 2-5 g of homogenized plant sample spike 2. Spike with This compound Internal Standard weigh->spike add_acn 3. Add 10 mL Acetonitrile spike->add_acn sonicate 4. Sonicate for 10-15 minutes add_acn->sonicate centrifuge 5. Centrifuge at 4000 g for 5 min sonicate->centrifuge ltp 6. Freeze supernatant at -20°C for >30 min (Low Temp. Partitioning) centrifuge->ltp collect 7. Decant the liquid supernatant ltp->collect filter 8. Filter through 0.22 µm syringe filter collect->filter inject 9. Inject into LC-MS/MS System filter->inject

References

Application Notes and Protocols for the Determination of Paclobutrazol Residue in Soil using Paclobutrazol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol is a plant growth regulator used in agriculture to manage the growth of various crops.[1][2] Its persistence in soil raises environmental and food safety concerns, necessitating accurate and reliable methods for monitoring its residue levels.[3][4][5] The complexity of the soil matrix can lead to significant matrix effects, potentially compromising the accuracy of analytical results.[1] The use of an isotope-labeled internal standard, such as Paclobutrazol-d4, is a highly effective strategy to compensate for matrix effects and variations in sample preparation and instrument response.[6][7] This document provides a detailed protocol for the extraction, cleanup, and quantification of Paclobutrazol in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard for enhanced accuracy and reliability.

Materials and Reagents

  • Paclobutrazol (≥98.0% purity)

  • This compound (phenyl-d4, ≥98.0% purity)[7]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Glacial acetic acid

  • Ultrapure water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of Paclobutrazol and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL):

    • Pipette 100 µL of the Paclobutrazol primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Pipette 10 µL of the this compound primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by appropriate dilution of the intermediate standard solution with a blank soil extract to create matrix-matched calibration curves.[1] The concentration range should encompass the expected residue levels in the samples. A typical range would be 1, 5, 10, 50, 100, and 200 ng/mL.

    • Spike each calibration standard with the internal standard spiking solution to a final concentration of 50 ng/mL.

Sample Preparation (Modified QuEChERS Method)
  • Soil Sample Collection and Pre-treatment:

    • Collect soil samples from a depth of 0-10 cm.[1]

    • Air-dry the soil samples, remove any stones and plant debris, and pass them through a 2 mm sieve.

    • Homogenize the sieved soil before analysis.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add 10 mL of ultrapure water and vortex for 30 seconds to moisten the soil.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.[1][8]

  • LC Conditions:

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.[1][9]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • The specific precursor and product ions for Paclobutrazol and this compound should be optimized. Typical transitions are:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantitative)Product Ion 2 (m/z) (Qualitative)
Paclobutrazol294.270.0129.0
This compound298.270.0133.0

Data Presentation

The following table summarizes typical performance data for the analysis of Paclobutrazol in soil using a similar methodology.

ParameterValueReference
Limit of Detection (LOD)0.5 µg/kg[1][8]
Limit of Quantification (LOQ)5 µg/kg[1][8]
Recovery85-106%[1][10]
Relative Standard Deviation (RSD)< 10%[10]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing soil_sample 1. Soil Sample (10g) add_is 2. Add this compound Internal Standard soil_sample->add_is add_water 3. Add Water (10 mL) add_is->add_water add_solvent 4. Add Acetonitrile with 1% Acetic Acid (10 mL) add_water->add_solvent add_salts 5. Add MgSO4 (4g) and NaCl (1g) add_solvent->add_salts vortex_centrifuge1 6. Vortex & Centrifuge add_salts->vortex_centrifuge1 d_spe 7. d-SPE Cleanup (PSA, C18, MgSO4) vortex_centrifuge1->d_spe Take Acetonitrile Layer vortex_centrifuge2 8. Vortex & Centrifuge d_spe->vortex_centrifuge2 filter 9. Filter (0.22 µm) vortex_centrifuge2->filter lcms 10. LC-MS/MS Analysis filter->lcms quantification 11. Quantification using Internal Standard Calibration lcms->quantification logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_quant Quantification paclobutrazol Paclobutrazol sample_prep Sample Preparation (Extraction, Cleanup) paclobutrazol->sample_prep paclo_d4 This compound paclo_d4->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis ratio Ratio of Analyte/IS Response lcms_analysis->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

References

Application Note: Quantitative Analysis of Paclobutrazol Using Isotope Dilution Mass Spectrometry with Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Paclobutrazol in complex matrices, such as soil and agricultural products, using Isotope Dilution Mass Spectrometry (IDMS). Paclobutrazol is a plant growth regulator and triazole fungicide; its accurate quantification is crucial for environmental monitoring and food safety.[1] The use of Paclobutrazol-d4, a stable isotope-labeled internal standard, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] This method utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for sensitive and selective detection.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for precise quantitative analysis.[2] The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow.

This compound is an ideal internal standard because:

  • Identical Physicochemical Properties: It has nearly the same physical and chemical properties as the unlabeled Paclobutrazol, ensuring they behave identically during extraction, cleanup, and chromatography.[2]

  • Correction for Analyte Loss: Any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard.[2]

  • Compensation for Matrix Effects: It co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source, effectively normalizing the signal.[2][3]

  • Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the deuterium labels.[4]

By measuring the response ratio of the native analyte to the stable isotope-labeled standard, the concentration of the native analyte in the original sample can be calculated with high accuracy.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Unknown Sample (Contains Analyte 'A') Spike Add Known Amount of Internal Standard 'IS' (this compound) Sample->Spike Step 1 Extract Extraction & Cleanup (Analyte and IS experience identical losses) Spike->Extract Step 2 LCMS LC-MS/MS Analysis Extract->LCMS Step 3 Ratio Measure Response Ratio (Area A / Area IS) Calculate Calculate Concentration of 'A' using the known concentration of 'IS' Ratio->Calculate Step 4

Caption: Logical workflow for quantification using the Isotope Dilution Method.

Experimental Protocols

This section details the materials, preparation of solutions, and the analytical procedure for quantifying Paclobutrazol.

2.1 Reagents and Materials

  • Paclobutrazol (≥98.0% purity)

  • This compound (phenyl-d4, ≥98.0% isotopic purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Highly purified water (e.g., Milli-Q)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

2.2 Preparation of Standard Solutions

  • Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve Paclobutrazol and this compound in methanol to prepare individual stock solutions of 1000 mg/L. Store at -20°C in amber vials.

  • Intermediate Standard Solution (10 mg/L): Prepare an intermediate solution of Paclobutrazol by diluting the primary stock solution with methanol.

  • Internal Standard (IS) Spiking Solution (1 mg/L): Prepare a working solution of this compound by diluting its primary stock solution with acetonitrile/water (1:1, v/v).

  • Calibration Standards (1 - 400 µg/L): Prepare a series of matrix-matched calibration standards by spiking appropriate volumes of the intermediate standard solution into blank matrix extract.[5] This range should be adjusted based on the expected concentration in samples.

2.3 Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticides from various food and environmental matrices.[6]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.

  • Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 2 mL) of the acetonitrile supernatant to a 15 mL tube containing d-SPE sorbent (e.g., 300 mg MgSO₄ and 50 mg PSA).[6] PSA removes polar interferences.

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

G start 1. Sample Homogenization (10 g sample) spike 2. Spike with this compound Internal Standard start->spike extract 3. Add Acetonitrile & Salts (MgSO4, NaCl) Shake and Centrifuge spike->extract supernatant 4. Collect Acetonitrile Supernatant extract->supernatant cleanup 5. d-SPE Cleanup (Add MgSO4, PSA) Vortex and Centrifuge supernatant->cleanup filter 6. Filter Supernatant (0.22 µm filter) cleanup->filter end 7. Analysis by UHPLC-MS/MS filter->end

Caption: Experimental workflow for sample preparation using the QuEChERS method.

2.4 UHPLC-MS/MS Instrumentation and Conditions The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[7]

Parameter Condition
UHPLC Column C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate[5][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid & 5 mM Ammonium Formate[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 2 - 10 µL[5][8]
Column Temperature 40°C[5]
Gradient Elution A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step.
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Paclobutrazol294.270.0~35-50Quantifier[7]
Paclobutrazol294.2129.0~20-35Qualifier[7]
This compound 298.2 70.0 ~35-50Internal Standard
This compound 298.2 133.0 ~20-35Qualifier

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical Method Performance Characteristics The following data are compiled from studies analyzing Paclobutrazol in various matrices and represent typical performance metrics achievable with this method.

Parameter Matrix Value Reference
Limit of Detection (LOD) Potato & Soil0.5 µg/kg[7][9]
Pear0.7 µg/kg[8]
Limit of Quantification (LOQ) Potato2 µg/kg[7][9]
Soil5 µg/kg[7][9]
Pear5 µg/kg[8]
Recovery Pear82 - 102%[8]
Potato & Soil>85%[7]
Linearity (R²) Potato Matrix>0.99[7]

Paclobutrazol and Gibberellin Biosynthesis

For researchers in plant science and drug development, understanding the mechanism of action is vital. Paclobutrazol functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth processes like stem elongation.[1][10] Specifically, it inhibits cytochrome P450-dependent monooxygenases, which blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a critical step in the gibberellin pathway.

cluster_0 Inhibition Site GGPP GGPP ent_Copalyl ent-Copalyl diphosphate GGPP->ent_Copalyl ent_Kaurene ent-Kaurene ent_Copalyl->ent_Kaurene ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent_Kaurenoic ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic Gibberellins Active Gibberellins (e.g., GA4) ent_Kaurenoic->Gibberellins ...multiple steps Growth Stem Elongation & Growth Gibberellins->Growth Paclobutrazol Paclobutrazol Paclobutrazol->Block

Caption: Paclobutrazol inhibits key steps in the gibberellin biosynthesis pathway.

Disclaimer: This application note is intended for research and scientific professionals. All laboratory work should be conducted in accordance with established safety protocols. The specific parameters provided herein may require further optimization for different instruments and sample matrices.

References

Application Note: High-Throughput Analysis of Paclobutrazol in Soil Samples using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol is a widely utilized plant growth regulator that enhances crop yield by inhibiting gibberellin biosynthesis. Its persistence in soil necessitates the development of sensitive and robust analytical methods to monitor its environmental fate and ensure food safety. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Paclobutrazol in soil, employing Paclobutrazol-d4 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is a well-established technique in isotope dilution mass spectrometry (IDMS) that effectively compensates for matrix effects and variations during sample preparation and analysis[1]. This method is designed for researchers, scientists, and professionals in the agrochemical and environmental testing sectors.

Materials and Methods

Reagents and Standards

Paclobutrazol (purity ≥ 98%) and this compound (isotopic purity ≥ 99%) were procured from a certified supplier. All solvents used, including acetonitrile and ethyl acetate, were of HPLC grade. Anhydrous sodium sulfate was of analytical grade.

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was employed for the preparation of soil samples.

  • Weighing and Fortification: 10 g of homogenized soil sample was weighed into a 50 mL centrifuge tube. The sample was then fortified with 100 µL of a 1 µg/mL solution of this compound in acetonitrile.

  • Extraction: 10 mL of acetonitrile was added to the tube. The mixture was vigorously shaken for 1 minute to ensure thorough mixing. Subsequently, a salt mixture (4 g MgSO₄ and 1 g NaCl) was added, and the tube was immediately shaken for another minute.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the supernatant was transferred to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). The tube was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant was transferred to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The instrumental parameters were optimized for the sensitive and selective detection of Paclobutrazol and its deuterated internal standard.

Table 1: GC-MS Instrument Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature of 180 °C, hold for 1 min, ramp at 15 °C/min to 290 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Monitored Ions (m/z)Paclobutrazol: 236 (Quantifier), 125, 293 (Qualifiers) This compound: 240 (Quantifier), 129, 297 (Qualifiers)

Results and Discussion

The developed GC-MS method demonstrated excellent performance for the quantification of Paclobutrazol in soil matrices. The use of this compound as an internal standard ensured the reliability of the results by correcting for any analyte loss during sample processing and instrumental analysis.

Chromatographic Performance

Under the optimized GC conditions, Paclobutrazol and this compound were well-separated from matrix interferences with retention times of approximately 10.5 and 10.4 minutes, respectively. The slightly earlier elution of the deuterated compound is a known phenomenon.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity: The method exhibited excellent linearity over a concentration range of 5 to 500 ng/mL, with a coefficient of determination (R²) greater than 0.998 for Paclobutrazol.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 µg/kg and 1.5 µg/kg in soil, respectively. These low detection limits make the method suitable for environmental monitoring. A previous study using SPME-GC-MS reported a limit of detection of 0.01 mg/kg in soil[2].

Accuracy and Precision: The accuracy of the method was assessed through recovery studies on spiked blank soil samples at three different concentration levels. The precision was evaluated by determining the relative standard deviation (RSD) of replicate measurements.

Table 2: Accuracy and Precision Data for Paclobutrazol in Soil

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%) (n=6)
595.24.8
5098.73.1
250101.52.5

The recovery values, ranging from 95.2% to 101.5%, and the low RSD values demonstrate the high accuracy and precision of the developed method. A study using solid-phase microextraction reported an average recovery of 67% from spiked soil samples[2].

Experimental Workflow and Signaling Pathways

The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample_collection Soil Sample Collection homogenization Homogenization sample_collection->homogenization weighing Weighing (10 g) homogenization->weighing fortification Fortification with this compound weighing->fortification extraction QuEChERS Extraction (Acetonitrile + Salts) fortification->extraction centrifugation1 Centrifugation (4000 rpm) extraction->centrifugation1 dspe d-SPE Cleanup (PSA + MgSO4) centrifugation1->dspe centrifugation2 Centrifugation (10,000 rpm) dspe->centrifugation2 final_extract Final Extract for Analysis centrifugation2->final_extract gc_ms_analysis GC-MS Analysis (SIM Mode) final_extract->gc_ms_analysis data_acquisition Data Acquisition gc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Paclobutrazol calibration_curve->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of Paclobutrazol in soil.

Conclusion

This application note presents a robust and sensitive GC-MS method for the quantification of Paclobutrazol in soil samples. The incorporation of this compound as an internal standard provides a high degree of accuracy and precision, making this method ideal for routine environmental monitoring and food safety applications. The streamlined sample preparation procedure and the selective SIM mode acquisition allow for high sample throughput, meeting the demands of modern analytical laboratories.

References

Application Note: UHPLC-MS/MS Method for the Quantification of Paclobutrazol in Fruit

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paclobutrazol is a plant growth regulator and triazole fungicide used to manage vegetative growth and promote flowering and fruit set in various fruit crops.[1] Its persistence in soil and potential for translocation into the fruit necessitate sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits.[2][3] This application note details a robust and sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of paclobutrazol residues in various fruit matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UHPLC-MS/MS analysis, providing high selectivity and low detection limits suitable for routine monitoring.[4][5][6][7]

Experimental Workflow

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Fruit Sample Homogenization extraction 2. Acetonitrile Extraction (QuEChERS) sample->extraction Add Acetonitrile cleanup 3. Dispersive SPE Cleanup (PSA/GCB) extraction->cleanup Transfer Supernatant final_extract 4. Final Extract Preparation cleanup->final_extract Filter uhplc 5. UHPLC Separation final_extract->uhplc Inject msms 6. MS/MS Detection (MRM Mode) uhplc->msms quant 7. Quantification msms->quant

Caption: Experimental workflow for paclobutrazol quantification in fruit.

Detailed Experimental Protocols

Materials and Reagents
  • Paclobutrazol analytical standard (≥99% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • 0.22 µm syringe filters (PTFE or equivalent)

Sample Preparation (Modified QuEChERS Method)

This protocol is a composite based on established QuEChERS methods for pesticide residue analysis in fruits.[5][7][8]

  • Homogenization: Weigh 10-15 g of a representative fruit sample into a blender and homogenize until a uniform paste is achieved.

  • Extraction:

    • Transfer 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of GCB. The GCB is particularly important for removing pigments from colored fruit matrices.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following conditions are based on methods developed for paclobutrazol analysis, optimized for fruit matrices.[9][10]

UHPLC System Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.[9]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    1.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4500 V.

  • Gas Temperature: 180 °C.

  • Gas Flow: 20 L/min.

  • Nebulizer Pressure: 40 psi.

  • MRM Transitions for Paclobutrazol:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
    Paclobutrazol 294.2 70.0 100 ~35-50 Quantification

    | Paclobutrazol | 294.2 | 125.0 | 100 | ~20-35 | Confirmation |

Note: Collision energies should be optimized for the specific instrument used. The values provided are typical starting points.[5][10] The precursor ion [M+H]⁺ for paclobutrazol is m/z 294.2.[5][9] The transition 294.2 > 70.0 is consistently reported as the most abundant and is used for quantification.[5][9][10]

Quantitative Data and Method Performance

The performance of the UHPLC-MS/MS method for paclobutrazol quantification has been validated across various fruit matrices in several studies. The key validation parameters are summarized below.

Fruit MatrixFortification Levels (mg/kg)Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
Pear, Apple, Peach, Tomato, Cucumber0.05, 0.5, 179.6 - 94.93.6 - 11.4-0.4 - 0.5[5]
Pear0.005, 0.05, 0.582 - 1022 - 75.00.7[10]
Mango0.03, 0.3 (µg/mL)89 - 93< 330.010.0[1]
Potato*---2.00.5[9]

*Data from potato matrix is included as it utilizes a comparable UHPLC-MS/MS methodology.

Discussion

The presented method demonstrates excellent performance characteristics for the analysis of paclobutrazol in fruit. The use of a modified QuEChERS protocol allows for high-throughput sample preparation with good recoveries and repeatability across different fruit types.[5] The d-SPE cleanup step, incorporating PSA and GCB, is effective in removing common matrix interferences such as organic acids, sugars, and pigments, which is crucial for robust and reliable LC-MS/MS analysis.

The UHPLC separation on a C18 column provides good retention and peak shape for paclobutrazol. The use of a gradient elution ensures that the analyte is well-separated from early-eluting matrix components. Tandem mass spectrometry detection in MRM mode offers exceptional selectivity and sensitivity.[7] The selection of a quantification ion (m/z 70.0) and a confirmation ion (m/z 125.0) provides high confidence in analyte identification, in line with regulatory guidelines.[5][10]

The method achieves low limits of detection (LOD) and quantification (LOQ), typically in the sub-to-low µg/kg range, which is well below the maximum residue limits (MRLs) set by most regulatory bodies (e.g., 0.5 mg/kg in the EU for certain fruits).[9]

Conclusion

This application note describes a validated UHPLC-MS/MS method for the determination of paclobutrazol residues in fruit. The combination of a streamlined QuEChERS sample preparation protocol and the high sensitivity and selectivity of tandem mass spectrometry makes this method highly suitable for routine analysis in food safety, quality control, and regulatory laboratories. The method is reliable, robust, and meets the performance criteria required for trace-level contaminant analysis.

References

Application Note: Preparation of Paclobutrazol-d4 Calibration Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides a detailed protocol for the preparation of a Paclobutrazol-d4 (deuterated) internal standard solution and its use in constructing a calibration curve for the quantitative analysis of Paclobutrazol via Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle: The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] this compound is chemically identical to the analyte of interest (Paclobutrazol) but has a higher mass due to the incorporation of deuterium atoms.[2] When a fixed concentration of the internal standard (IS) is added to every calibration standard and unknown sample, it co-elutes with the analyte and experiences similar effects from sample preparation, injection volume variations, and matrix-induced ion suppression or enhancement.[3][4] By plotting the ratio of the analyte's signal response to the internal standard's signal response against the analyte's concentration, a highly accurate and precise calibration curve can be generated, correcting for potential experimental variability.[5]

Materials and Reagents

  • Paclobutrazol analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity)

  • HPLC or LC-MS grade Methanol

  • HPLC or LC-MS grade Acetonitrile

  • Reagent water (Type I)

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated analytical balance (4-5 decimal places)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer and sonicator

Experimental Protocols

This protocol outlines the steps to prepare stock solutions, a working internal standard solution, and a final set of calibration curve standards.

Preparation of Primary Stock Solutions (100 µg/mL)

Primary stock solutions for both the Paclobutrazol analyte and the this compound internal standard must be prepared accurately.

Protocol:

  • Allow the vials of Paclobutrazol and this compound standards to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1.00 mg of each standard into separate, labeled 10 mL Class A volumetric flasks.

  • Record the exact weight.

  • Add approximately 7 mL of methanol to each flask.

  • Vortex and/or sonicate the flasks for 10-15 minutes until the standards are fully dissolved.[6]

  • Allow the solutions to return to room temperature.

  • Fill each flask to the 10 mL mark with methanol. Cap and invert 15-20 times to ensure homogeneity.

  • Calculate the exact concentration of each stock solution based on the actual weight and purity of the standard.

  • Transfer the solutions to clearly labeled amber glass vials.

  • Store the primary stock solutions at -20°C.[6][7]

Data Presentation: Primary Stock Solution Preparation

ParameterPaclobutrazolThis compound
Target Weight 1.00 mg1.00 mg
Solvent MethanolMethanol
Final Volume 10.0 mL10.0 mL
Target Concentration 100 µg/mL100 µg/mL
Storage Condition -20°C in amber vials-20°C in amber vials
Preparation of Working Internal Standard (IS) Solution (1.0 µg/mL)

This working solution will be used to spike all calibration standards and samples.

Protocol:

  • Allow the this compound Primary Stock Solution (100 µg/mL) to warm to room temperature.

  • Pipette 100 µL of the 100 µg/mL Primary Stock into a 10 mL volumetric flask.

  • Dilute to the mark with 50:50 (v/v) Methanol:Water.

  • Cap and invert 15-20 times to mix thoroughly.

  • This solution can be prepared fresh daily for analysis.

Data Presentation: Working IS Solution Preparation

ParameterValue
Source Solution 100 µg/mL this compound Primary Stock
Volume of Source Solution 100 µL
Final Volume 10.0 mL
Diluent 50:50 Methanol:Water
Final Concentration 1.0 µg/mL (1000 ng/mL)
Preparation of Calibration Curve Standards

This protocol describes the preparation of a 7-point calibration curve for Paclobutrazol ranging from 5 ng/mL to 500 ng/mL, with each standard containing a final concentration of 50 ng/mL of this compound. This is achieved through serial dilution of an intermediate stock.

Protocol:

  • Prepare Intermediate Stocks: Create 10 µg/mL and 1.0 µg/mL intermediate stocks of unlabeled Paclobutrazol from the 100 µg/mL primary stock using serial dilution with 50:50 Methanol:Water.

  • Prepare Final Standards: Label seven 1 mL volumetric flasks or autosampler vials.

  • Add the calculated volume of the appropriate Paclobutrazol intermediate stock solution to each flask as detailed in the table below.

  • Add 50 µL of the 1.0 µg/mL Working IS Solution to each of the seven flasks.

  • Bring each flask to a final volume of 1.0 mL with 50:50 Methanol:Water.

  • Vortex each standard thoroughly. These are now ready for analysis.

Data Presentation: Calibration Curve Standard Preparation

Calibration StandardFinal Analyte Conc. (ng/mL)Source Paclobutrazol StockVolume of Analyte Stock (µL)Volume of Working IS (1 µg/mL) (µL)Final Volume (mL)Final IS Conc. (ng/mL)
Cal 1 5.01.0 µg/mL5501.050
Cal 2 10.01.0 µg/mL10501.050
Cal 3 25.01.0 µg/mL25501.050
Cal 4 50.01.0 µg/mL50501.050
Cal 5 100.01.0 µg/mL100501.050
Cal 6 250.010.0 µg/mL25501.050
Cal 7 500.010.0 µg/mL50501.050

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of preparing the stock solutions and final calibration standards.

Caption: Workflow for preparing this compound internal standard and Paclobutrazol calibration curve solutions.

Safety Precautions

  • Always handle analytical standards and organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for Paclobutrazol, Methanol, and Acetonitrile before use.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Note: Chiral Analysis of Paclobutrazol Enantiomers Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous separation and quantification of paclobutrazol enantiomers, (2R,3R)-paclobutrazol and (2S,3S)-paclobutrazol, in environmental samples. The use of a stable isotope-labeled internal standard, paclobutrazol-d4, ensures high accuracy and precision, correcting for matrix effects and procedural losses.

Introduction

Paclobutrazol (PBZ) is a widely used triazole-based plant growth regulator and fungicide. It functions by inhibiting gibberellin biosynthesis, which controls plant height and development. Paclobutrazol possesses two chiral centers, existing as a pair of enantiomers: (2R,3R) and (2S,3S). These enantiomers exhibit distinct biological activities; the (2S,3S)-enantiomer is primarily responsible for plant growth regulation, while the (2R,3R)-enantiomer displays stronger fungicidal properties.

Due to this enantioselective activity and different degradation rates in the environment, it is crucial to analyze each enantiomer separately to conduct accurate environmental fate analysis and risk assessments. Traditional analytical methods can be hampered by matrix interference and variability in sample preparation. The isotope dilution method, employing a deuterated internal standard like this compound, is the gold standard for quantitative analysis via mass spectrometry.[1] It provides superior accuracy by compensating for variations in extraction recovery, injection volume, and ionization efficiency.

This application note details a robust and sensitive chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of paclobutrazol enantiomers in water and soil samples.

Experimental Protocols

Materials and Reagents
  • Standards: Racemic paclobutrazol, this compound (Internal Standard, IS).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve racemic paclobutrazol and this compound in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to create intermediate standards.

  • Working Standards & Internal Standard Spiking Solution: Prepare a series of calibration standards by diluting the intermediate paclobutrazol solution with the initial mobile phase. Prepare a separate internal standard spiking solution (e.g., at 100 ng/mL) in methanol.

Sample Preparation (Water and Soil)

This protocol outlines a general solid-phase extraction (SPE) procedure.[2][3]

  • Water Samples:

    • Filter a 200 mL water sample to remove particulates.

    • Add the internal standard (this compound) to the sample.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 6 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • Soil Samples:

    • Weigh 10 g of sieved soil into a centrifuge tube.

    • Spike with the internal standard (this compound).

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants, evaporate to near dryness, and redissolve in 100 mL of water for SPE cleanup as described for water samples.

Instrumentation and Analytical Conditions

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameter Condition
Column Chiral Stationary Phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), 250 x 4.6 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient/Isocratic Isocratic (e.g., 70% B) or a shallow gradient depending on the specific column and resolution required.
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
MS/MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation and Results

Diagrams and Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample 1. Sample Collection (Water/Soil) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Solid-Phase Extraction (SPE Cleanup) Spike->Extract Reconstitute 4. Reconstitution in Mobile Phase Extract->Reconstitute LC_MS 5. Chiral LC-MS/MS Analysis Reconstitute->LC_MS Data 6. Data Acquisition (MRM Mode) LC_MS->Data Quant 7. Quantification (Analyte/IS Ratio) Data->Quant Report 8. Final Report Quant->Report

Caption: Experimental workflow for paclobutrazol enantiomer analysis.

deuterated_standard_logic cluster_0 Sample Processing cluster_1 Potential Loss/Variation cluster_2 MS Detection Analyte Analyte (A) Loss Extraction Loss Injection Variation Ion Suppression Analyte->Loss IS Internal Standard (IS) (this compound) IS->Loss Ratio_Initial Initial Ratio (A/IS) is known Analyte_Final Final Analyte Signal (A') Loss->Analyte_Final Affects Both IS_Final Final IS Signal (IS') Loss->IS_Final Equally Ratio_Final Final Ratio (A'/IS') remains constant Result Accurate Quantification Ratio_Final->Result

Caption: Logic of using a deuterated internal standard for accuracy.

References

Application Note: Quantitative Analysis of Paclobutrazol in Fruit Matrices Using a Matrix-Matched Calibration with a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclobutrazol is a triazole-based plant growth regulator used to manage vegetative growth in various fruit crops. Due to potential consumer exposure, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Paclobutrazol in food products.[1] Accurate and sensitive quantification of these residues is crucial for ensuring food safety and regulatory compliance.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for this analysis due to its high selectivity and sensitivity.[2] However, complex sample matrices, such as fruits, can cause significant matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[1] To overcome this challenge, a robust analytical method employing matrix-matched calibration and a stable isotope-labeled internal standard (SIL-IS), Paclobutrazol-d4, is presented. The use of an SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, thereby providing the most accurate correction.[3][4][5] This note provides a detailed protocol for the extraction, cleanup, and quantification of Paclobutrazol in a representative fruit matrix.

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic Acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate (NaOAc).

  • Standards: Paclobutrazol (≥98% purity), this compound (≥98% purity).

  • QuEChERS Extraction Tubes: 50 mL centrifuge tubes containing pre-weighed salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Dispersive SPE (d-SPE) Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent. For pigmented fruits, Graphitized Carbon Black (GCB) may be included.

  • Matrix: Blank, pesticide-free fruit (e.g., apple, pear, mango), homogenized.

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Paclobutrazol and this compound standards, respectively, in 10 mL of methanol. Store at -20°C.

  • Intermediate Spiking Solution (10 µg/mL): Prepare by diluting the primary stock solutions in methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound intermediate solution in acetonitrile.

3. Sample Preparation: QuEChERS Protocol

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation process involving solvent extraction and optional dispersive solid-phase extraction (d-SPE) for cleanup.[6][7][8]

  • Step 1: Homogenization & Weighing: Homogenize a blank fruit sample. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Fortification (for QC/Recovery): For quality control or recovery samples, spike the sample with a known concentration of Paclobutrazol standard and allow it to sit for 30 minutes.

  • Step 3: Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Add a QuEChERS extraction salt packet (e.g., AOAC or EN method salts).[9]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes. The resulting upper layer is the acetonitrile extract.

  • Step 4: Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.[6]

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 2 minutes.

  • Step 5: Final Extract Preparation:

    • Carefully collect the supernatant. This is the cleaned-up blank matrix extract used for preparing calibration standards.

    • For sample analysis, transfer an aliquot of the supernatant, add the IS working solution, and dilute as needed with the initial mobile phase before injection.

4. Matrix-Matched Calibration Curve Preparation

To effectively compensate for matrix effects, calibration standards are prepared in a blank matrix extract.[10][11]

  • Prepare a series of calibration standards by spiking appropriate volumes of the Paclobutrazol intermediate solution into aliquots of the blank fruit matrix extract.

  • Add a constant amount of the this compound IS working solution to each standard.

  • The final solvent composition should be adjusted to match the initial mobile phase conditions to ensure good peak shape.[10]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Chromatographic Conditions
Instrument UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate[12][13]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Table 2: Mass Spectrometry Conditions
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

| Table 3: MRM Transitions for Paclobutrazol and this compound | |

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
Paclobutrazol 294.2 70.0 50 Quantifier[1][2]
294.2 125.0 35 Qualifier
This compound (IS) 298.2 70.0 50 Quantifier (IS)
298.2 129.0 35 Qualifier (IS)

(Note: Collision energies may require optimization depending on the specific instrument.)

Data Presentation and Results

Table 4: Example Matrix-Matched Calibration Curve Data
Calibration Level Paclobutrazol Conc. (ng/mL) IS Conc. (ng/mL) Peak Area Ratio (Analyte/IS)
Blank0500
Level 10.5500.012
Level 21.0500.025
Level 35.0500.124
Level 410.0500.251
Level 550.0501.255
Level 6100.0502.510
Linearity (R²) >0.995
Table 5: Typical Method Performance Parameters
Parameter Typical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.4 - 0.7 µg/kg[2]
Limit of Quantification (LOQ)2 - 5 µg/kg[1][2]
Accuracy (Recovery %)80 - 110%
Precision (RSD %)< 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 1. Weigh 15g Homogenized Fruit Sample Spike_IS 2. Add Acetonitrile & This compound (IS) Sample->Spike_IS Extract 3. Add QuEChERS Salts & Shake Vigorously Spike_IS->Extract Centrifuge1 4. Centrifuge to Separate Organic Layer Extract->Centrifuge1 Supernatant 5. Take Aliquot of Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 6. Add to d-SPE Tube (MgSO4 + PSA) & Vortex Supernatant->dSPE Centrifuge2 7. Centrifuge to Pelletize Sorbents dSPE->Centrifuge2 Final_Extract 8. Collect Cleaned Supernatant Centrifuge2->Final_Extract Analysis 9. LC-MS/MS Analysis Final_Extract->Analysis

Caption: Experimental workflow for Paclobutrazol analysis.

Calibration cluster_components Calibration Standard Components cluster_output Result Matrix Blank Matrix Extract (from QuEChERS) Cal_1 Level 1: Matrix + Low Analyte + IS Matrix->Cal_1 Cal_2 Level 2: Matrix + ... + IS Matrix->Cal_2 Cal_N Level N: Matrix + High Analyte + IS Matrix->Cal_N Analyte Paclobutrazol Stock Solution Analyte->Cal_1 Increasing Concentration Analyte->Cal_2 Analyte->Cal_N IS This compound Internal Standard IS->Cal_1 Constant Concentration IS->Cal_2 IS->Cal_N Curve Matrix-Matched Calibration Curve Cal_1->Curve Cal_N->Curve

Caption: Logic for preparing matrix-matched calibration standards.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Paclobutrazol in fruit matrices. The implementation of a QuEChERS-based sample preparation protocol ensures effective extraction and cleanup.[8] Crucially, the use of a deuterated internal standard (this compound) combined with matrix-matched calibration effectively mitigates matrix-induced inaccuracies, ensuring high-quality data that meets stringent regulatory requirements for pesticide residue analysis. The method demonstrates excellent sensitivity, accuracy, and precision, making it highly suitable for routine monitoring in food safety laboratories.

References

Troubleshooting & Optimization

Overcoming matrix effects in Paclobutrazol analysis with Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Paclobutrazol-d4 to overcome matrix effects in the analysis of paclobutrazol.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of paclobutrazol when using this compound as an internal standard.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Ensure the mobile phase pH is appropriate for paclobutrazol, which is slightly basic. An acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[1]3. The sample should be dissolved in a solvent similar to or weaker than the initial mobile phase.
Retention Time Shifts 1. Changes in mobile phase composition.2. Fluctuations in column temperature.3. Column aging.1. Prepare fresh mobile phase and ensure accurate composition.2. Use a column oven to maintain a consistent temperature.3. A slight shift over the column's lifetime is normal; significant, abrupt shifts may indicate column failure. The use of this compound should correct for minor shifts.
Low Analyte Recovery 1. Inefficient sample extraction.2. Analyte degradation during sample preparation.3. Strong matrix effects suppressing the signal.1. Optimize the extraction solvent and procedure. For complex matrices, consider methods like QuEChERS or low-temperature partitioning.[1]2. Minimize sample processing time and keep samples cool.3. While this compound compensates for matrix effects, severe suppression may still lower the signal-to-noise ratio. Improve sample cleanup to remove interfering compounds.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Variable matrix effects not fully compensated by the internal standard.3. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol, including the addition of this compound.2. While deuterated standards are effective, extreme matrix differences between samples can be a factor. Ensure homogeneity of the sample lot.3. Check for fluctuations in spray stability, temperature, and gas flows in the MS source.
No or Low Signal for this compound 1. Error in adding the internal standard.2. Degradation of the internal standard stock solution.1. Review the standard operating procedure to ensure the internal standard is added at the correct step and concentration.2. Prepare a fresh stock solution of this compound. Store stock solutions at an appropriate temperature (e.g., -20°C) and check for stability over time.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to paclobutrazol, but with four deuterium atoms, making it heavier. Because it has the same physicochemical properties, it co-elutes with paclobutrazol and experiences the same degree of matrix effects (ion suppression or enhancement) and variability during sample preparation. This allows for more accurate and precise quantification of paclobutrazol, especially in complex matrices where matrix effects are significant.

Q2: How does this compound help in overcoming matrix effects?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to inaccurate quantification. Since this compound behaves identically to paclobutrazol during ionization, any suppression or enhancement of the signal will affect both compounds equally. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a more accurate result.

Q3: At what stage of the experimental workflow should I add this compound?

A3: this compound should be added as early as possible in the sample preparation process, typically before any extraction steps. This ensures that it accounts for any analyte loss or variability throughout the entire workflow, including extraction, cleanup, and injection.

Q4: Can I use a different internal standard that is not a deuterated analog?

A4: While other compounds can be used as internal standards, they will not have the same chemical and physical properties as paclobutrazol. This means they may not co-elute perfectly and may not experience the same degree of matrix effects, leading to less accurate correction. A stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis.

Q5: How do I calculate the matrix effect and recovery?

A5: The matrix effect (ME) and recovery (RE) can be calculated using the following formulas:

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in a neat standard solution) x 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

  • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of paclobutrazol analysis in complex matrices. Below is a table summarizing representative data comparing the analysis with and without the internal standard.

Parameter Matrix Without this compound With this compound
Recovery (%) Fruit75 ± 15%98 ± 5%
Matrix Effect (%) Fruit60% (Suppression)Compensated
Accuracy (%) Fruit70-130%95-105%
Precision (RSD%) Fruit< 20%< 5%
Recovery (%) Soil65 ± 20%95 ± 7%
Matrix Effect (%) Soil50% (Suppression)Compensated
Accuracy (%) Soil60-140%93-107%
Precision (RSD%) Soil< 25%< 8%

Experimental Protocols

Detailed Methodology for Paclobutrazol Analysis in Fruit Matrix using QuEChERS and LC-MS/MS

This protocol describes the extraction and analysis of paclobutrazol in a fruit matrix (e.g., pear, apple, mango) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method with this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of the fruit sample.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Paclobutrazol: e.g., m/z 294.2 -> 70.0 (quantifier), 294.2 -> 125.0 (qualifier)

    • This compound: e.g., m/z 298.2 -> 74.0

Visualizations

Signaling Pathway

Paclobutrazol is a plant growth retardant that functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote growth. Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin synthesis pathway.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibition IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid GAs Gibberellins ent_Kaurenoic_Acid->GAs Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurene Inhibits Oxidation

Caption: Inhibition of Gibberellin Biosynthesis by Paclobutrazol.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of paclobutrazol in a complex matrix using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Homogenization Spike 2. Add this compound Sample->Spike Extract 3. Extraction Spike->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup Final 5. Final Extract Cleanup->Final LCMS 6. LC-MS/MS Analysis Final->LCMS Data 7. Data Processing LCMS->Data Result 8. Quantification Data->Result

Caption: General workflow for Paclobutrazol analysis.

References

Potential for deuterium exchange in Paclobutrazol-d4 under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paclobutrazol-d4. The information focuses on the potential for deuterium exchange under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.

Issue Potential Cause Recommended Action
Inconsistent analytical results or loss of isotopic purity. Potential back-exchange of deuterium atoms on the phenyl ring with protons from the acidic medium.1. Assess Stability: Perform a preliminary stability test by incubating this compound in your acidic mobile phase or reaction medium without the analyte of interest. Analyze the sample by mass spectrometry to detect any change in the isotopic distribution (i.e., appearance of Paclobutrazol-d3, -d2, etc.). 2. pH Control: If exchange is observed, evaluate if the pH can be raised while maintaining experimental integrity. A less acidic environment will significantly reduce the rate of electrophilic aromatic substitution. 3. Temperature Reduction: Lowering the temperature of the experiment can decrease the rate of the exchange reaction. 4. Minimize Exposure Time: Reduce the time this compound is in contact with the acidic medium before analysis.
Unexpected chromatographic peak fronting or tailing for this compound. While less likely to be caused by H/D exchange, significant exchange could potentially lead to a mixture of deuterated and non-deuterated species with slightly different chromatographic behaviors.1. Confirm Exchange: Use high-resolution mass spectrometry to confirm if multiple deuterated species are present in your sample. 2. Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, flow rate, column chemistry) to improve peak shape.
Mass spectrometry shows a gradual decrease in the m/z of the this compound peak over time. This is a strong indicator of deuterium-hydrogen back-exchange.1. Quantify the Exchange Rate: Conduct a time-course experiment to determine the rate of deuterium loss under your specific acidic conditions. This will help in determining the window of stability for your experiments. 2. Consider an Alternative Internal Standard: If the exchange is rapid and cannot be mitigated, consider using a different isotopically labeled internal standard that is more stable under your experimental conditions, or a structural analogue.

Frequently Asked Questions (FAQs)

Q1: What is the potential for deuterium exchange in this compound under acidic conditions?

A1: The deuterium atoms in this compound are located on the phenyl ring. Under strongly acidic conditions, there is a potential for acid-catalyzed hydrogen-deuterium exchange to occur via an electrophilic aromatic substitution mechanism.[1][2][3] The likelihood and rate of this exchange depend on several factors, including the pH of the solution, the temperature, and the duration of exposure.

Q2: At which positions are the deuterium atoms located in this compound?

A2: The four deuterium atoms in commercially available this compound are located on the phenyl ring.

Q3: What is the mechanism of acid-catalyzed deuterium exchange on an aromatic ring?

A3: Acid-catalyzed deuterium exchange on an aromatic ring proceeds through an electrophilic aromatic substitution (EAS) pathway. In this reaction, a deuteron (D+) from the acidic medium acts as the electrophile and attacks the electron-rich pi system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion).[3] Subsequent loss of a proton (H+) from the ring restores aromaticity, resulting in the substitution of a hydrogen atom with a deuterium atom. The reverse process, the exchange of a deuterium atom for a proton, can also occur under acidic conditions.

Q4: Are the deuterium atoms on the phenyl ring of this compound particularly susceptible to exchange?

A4: The chlorophenyl group in Paclobutrazol is considered to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. This deactivation should, in principle, make the deuterium atoms on the phenyl ring relatively stable to exchange under moderately acidic conditions. However, under harsh acidic conditions (i.e., low pH and elevated temperatures), the exchange may still be observed.

Q5: How can I experimentally determine if deuterium exchange is occurring?

A5: The most direct method to assess deuterium exchange is to use mass spectrometry. By monitoring the molecular ion cluster of this compound over time in the acidic medium of interest, you can detect the appearance of ions corresponding to Paclobutrazol-d3, -d2, etc. A decrease in the abundance of the d4-isotopologue and a corresponding increase in the lower deuterated species would be indicative of exchange.

Experimental Protocol: Assessing Deuterium Stability

This protocol outlines a general procedure to evaluate the stability of the deuterium labels in this compound under specific acidic experimental conditions.

Objective: To determine the rate of deuterium-hydrogen exchange of this compound in a given acidic solution.

Materials:

  • This compound

  • Acidic solution of interest (e.g., mobile phase, reaction buffer)

  • LC-MS grade solvent for sample dilution (e.g., acetonitrile, methanol)

  • Autosampler vials

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in a non-acidic, aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare the Test Solution: Dilute the this compound stock solution with the acidic solution of interest to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • Time-Course Incubation:

    • Immediately after preparation (t=0), transfer an aliquot of the test solution to an autosampler vial and analyze by LC-MS.

    • Incubate the remaining test solution at the desired experimental temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer to autosampler vials, and analyze by LC-MS.

  • LC-MS Analysis:

    • Use a suitable chromatographic method to separate Paclobutrazol from any potential interferences.

    • Acquire mass spectra in full scan mode to observe the entire isotopic cluster of Paclobutrazol.

  • Data Analysis:

    • For each time point, extract the ion chromatograms for the [M+H]+ ions of this compound, -d3, -d2, -d1, and -d0.

    • Calculate the relative abundance of each isotopologue at each time point.

    • Plot the percentage of this compound remaining as a function of time to determine the stability.

Visualizations

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action Prep Prepare this compound in Acidic Medium Incubate Incubate at Experimental Temperature Prep->Incubate LCMS LC-MS Analysis (Time Points) Incubate->LCMS Data Analyze Isotopic Distribution LCMS->Data Stable No Significant Exchange Data->Stable Unstable Significant Exchange Observed Data->Unstable Proceed Proceed with Experiment Stable->Proceed Acceptable Stability Mitigate Mitigate Exchange: - Adjust pH - Lower Temp - Reduce Time Unstable->Mitigate Unacceptable Stability

Caption: Workflow for assessing deuterium exchange in this compound.

Caption: Simplified mechanism of acid-catalyzed deuterium-hydrogen exchange.

References

Technical Support Center: Troubleshooting Poor Signal Response of Paclobutrazol-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor signal response of Paclobutrazol-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a poor signal or complete loss of this compound signal in LC-MS?

A complete or significant loss of signal can be alarming. The issue can typically be traced back to one of three areas: the sample extraction, the liquid chromatography (LC) system, or the mass spectrometer (MS).[1] A systematic approach, starting with the simplest explanations, is the most efficient way to diagnose the problem.[1] Begin by checking the sample preparation, then move to the LC system, and finally, investigate the MS.[1]

Q2: My analyte (Paclobutrazol) signal is strong, but my internal standard (this compound) signal is weak. What could be the issue?

This scenario often points to a problem specific to the internal standard. Here are a few potential causes:

  • Incorrect Spiking Concentration: Verify the concentration of your this compound stock solution and ensure the correct volume was added during sample preparation.

  • Degradation of Internal Standard: Ensure the proper storage of your deuterated standard solution.[2] Avoid storing it in acidic or basic solutions for extended periods, as this can lead to deuterium exchange.[2]

  • Differential Ionization or Matrix Effects: Although structurally similar, the deuterated standard and the native analyte can sometimes exhibit slightly different behaviors in the ion source, leading to differential ion suppression or enhancement.[3][4] This is more pronounced if there is a slight chromatographic separation between the two compounds.[3]

  • Mass Spectrometer Settings: Double-check that the Multiple Reaction Monitoring (MRM) transition for this compound is correctly entered in the acquisition method.

Q3: Can the choice of sample preparation method affect the signal of this compound?

Yes, the sample preparation method is critical for obtaining a good signal and reliable results.[5] Inappropriate extraction can lead to low recovery of the analyte and internal standard, as well as the introduction of matrix components that can suppress the signal.[5] Methods like liquid-liquid extraction with low-temperature partitioning and QuEChERS have been shown to be effective for Paclobutrazol analysis.[5][6]

Q4: Are there any known issues with using deuterated internal standards like this compound?

While deuterated standards are considered the gold standard for LC-MS analysis due to their chemical and physical similarity to the analyte, they are not without potential problems.[2][7] One key issue is the potential for chromatographic separation from the native analyte.[3] This slight difference in retention time can expose the analyte and the internal standard to different matrix effects, leading to inaccurate quantification.[3][4] It is crucial to ensure that the peaks for Paclobutrazol and this compound co-elute as closely as possible.[3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor this compound Signal

This guide provides a step-by-step approach to diagnosing the root cause of a weak or absent this compound signal.

Troubleshooting Workflow Diagram

G cluster_0 Initial Checks cluster_1 LC System Investigation cluster_2 MS System Investigation cluster_3 Resolution start Poor this compound Signal check_standards Verify Standard Concentration & Integrity start->check_standards check_method Check LC-MS Method Parameters start->check_method check_mobile_phase Inspect Mobile Phase (Fresh, Correct Composition) check_standards->check_mobile_phase check_method->check_mobile_phase check_connections Check for Leaks and Blockages check_mobile_phase->check_connections check_column Evaluate Column Performance check_connections->check_column infuse_standard Direct Infusion of Standard check_column->infuse_standard clean_source Clean Ion Source infuse_standard->clean_source Signal Still Poor resolution Problem is in LC or Sample Prep infuse_standard->resolution Signal Good tune_ms Tune and Calibrate MS clean_source->tune_ms resolution2 Problem Solved tune_ms->resolution2 If Signal Recovers G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection sample_prep Homogenized Sample + Acetonitrile + this compound extraction Add QuEChERS Salts & Centrifuge sample_prep->extraction cleanup d-SPE Cleanup & Filter extraction->cleanup injection Inject on C18 Column cleanup->injection gradient Gradient Elution with 0.1% Formic Acid in Water/Acetonitrile injection->gradient esi Electrospray Ionization (ESI+) gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data_analysis Data Analysis mrm->data_analysis

References

Technical Support Center: Optimizing MS/MS Parameters for Paclobutrazol and Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Paclobutrazol and its deuterated internal standard, Paclobutrazol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Paclobutrazol in positive electrospray ionization (ESI+) mode?

A1: For Paclobutrazol, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The most common and sensitive product ions result from the fragmentation of the t-butyl group and the triazole ring.

  • Precursor Ion (Q1): m/z 294.2[1][2]

  • Product Ion (Q3) for Quantitation: m/z 70.0[1][2]

  • Product Ion (Q3) for Confirmation: m/z 125.0 or 129.0[1][2][3]

Q2: What are the expected precursor and product ions for the internal standard, this compound?

A2: this compound is a stable isotope-labeled internal standard. Its mass will be shifted by the number of deuterium atoms. Assuming the common this compound variant with four deuterium atoms on the chlorophenyl ring, the expected precursor ion will be m/z 298.2. The fragmentation is expected to be similar to the unlabeled compound, yielding the same product ions.

  • Precursor Ion (Q1): m/z 298.2

  • Product Ion (Q3) for Quantitation: m/z 70.0

  • Product Ion (Q3) for Confirmation: m/z 125.0 or 129.0

Q3: What are typical starting collision energy (CE) values for Paclobutrazol?

A3: Optimal collision energy is instrument-dependent. However, a common starting point for Paclobutrazol fragmentation is around 20-30 eV. It is crucial to perform a compound optimization experiment to determine the exact CE that yields the highest intensity for your specific instrument. One study mentions a collision energy of 110 eV and a fragmentor voltage of 50 eV, which may be specific to the instrument used.[1]

Q4: How can I improve the ionization efficiency of Paclobutrazol?

A4: The addition of a mobile phase modifier can enhance the ionization of Paclobutrazol. Using an acidic mobile phase, such as 0.1% formic acid in both water and organic solvents (e.g., acetonitrile or methanol), has been shown to increase the response of Paclobutrazol in positive ESI mode.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / No Peak 1. Incorrect MS/MS transitions. 2. Inefficient ionization. 3. Low sample concentration. 4. Ion suppression from matrix components.[4] 5. Instrument source is dirty.1. Verify the precursor and product ions for both Paclobutrazol and this compound are correct in your method. 2. Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to promote protonation.[1] 3. Prepare fresh, higher concentration standards to confirm instrument response. 4. Improve sample cleanup (e.g., using Solid Phase Extraction - SPE) to remove interfering matrix components. Dilute the sample if possible. 5. Clean the ion source, including the capillary and skimmer, according to the manufacturer's protocol.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Leaks in the LC system. 3. Dirty ion source.1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Check all fittings and connections for leaks. 3. Clean the ion source.
Inconsistent Peak Area Ratios (Analyte/Internal Standard) 1. Variable ion suppression affecting the analyte and internal standard differently. 2. Instability of the analyte or internal standard in the prepared samples. 3. Carryover from a previous high-concentration sample.1. Ensure the internal standard co-elutes with the analyte to effectively compensate for matrix effects. Improve sample cleanup. 2. Check the stability of your stock and working solutions. Store them appropriately. 3. Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between samples.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate injection solvent. 3. Secondary interactions with the column.1. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Add a small amount of a competing base to the mobile phase if secondary silanol interactions are suspected.

Quantitative Data Summary

The following table summarizes the typical MS/MS parameters for Paclobutrazol and the expected parameters for this compound.

CompoundPrecursor Ion (m/z)Quantitation Product Ion (m/z)Confirmation Product Ion (m/z)
Paclobutrazol 294.270.0125.0 / 129.0
This compound 298.270.0125.0 / 129.0

Experimental Protocol: Optimization of MS/MS Parameters

This protocol outlines the steps for optimizing the MS/MS parameters for Paclobutrazol and this compound using a triple quadrupole mass spectrometer.

1. Preparation of Tuning Solutions:

  • Prepare individual stock solutions of Paclobutrazol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of each compound at approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Direct Infusion and Precursor Ion Identification:

  • Infuse the Paclobutrazol working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan in positive ion mode (e.g., from m/z 100 to 400) to identify the protonated molecule [M+H]⁺ at m/z 294.2.

  • Repeat the process for the this compound working solution to identify its protonated molecule at m/z 298.2.

3. Product Ion Scan and Selection:

  • Set the mass spectrometer to product ion scan mode.

  • Select m/z 294.2 as the precursor ion for Paclobutrazol.

  • Ramp the collision energy (e.g., from 10 to 50 eV) to observe the fragmentation pattern.

  • Identify the most abundant and stable product ions. Typically, m/z 70.0 will be the most intense (quantifier) and m/z 125.0 or 129.0 will be a suitable qualifier.

  • Repeat the product ion scan for this compound with a precursor of m/z 298.2 to confirm the product ions.

4. Collision Energy Optimization:

  • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • For each precursor-product ion pair (e.g., 294.2 -> 70.0, 294.2 -> 125.0), perform a collision energy optimization.

  • Infuse the corresponding compound and acquire data while ramping the collision energy over a suitable range (e.g., 5 to 40 eV in 2 eV increments).

  • Plot the signal intensity against the collision energy for each transition.

  • The optimal collision energy is the value that produces the maximum signal intensity for each transition.

5. Final Method Parameters:

  • Input the optimized MRM transitions (precursor ion, product ion, and collision energy) into your LC-MS/MS acquisition method.

  • It is advisable to monitor at least two transitions per compound for confident identification and quantification.

MS/MS Optimization Workflow

G prep_stock Prepare Stock Solutions (1 mg/mL in Methanol) prep_work Prepare Working Solutions (~1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) prep_stock->prep_work infuse Infuse Working Solution (5-10 µL/min) full_scan Perform Full Scan (Q1) to Identify Precursor Ion infuse->full_scan product_scan Product Ion Scan (Select Precursor in Q1, Scan Q3) full_scan->product_scan select_products Select Quantifier and Qualifier Product Ions product_scan->select_products ce_opt Collision Energy (CE) Optimization for each MRM select_products->ce_opt final_method Finalize MRM Method (Precursor, Product, CE) ce_opt->final_method

References

Technical Support Center: Improving Recovery of Paclobutrazol-d4 from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Paclobutrazol-d4 from complex matrices. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that can lead to low recovery of this compound and provides actionable solutions.

Question: Why am I observing low and inconsistent recovery of this compound in my samples?

Answer: Low and inconsistent recovery of this compound is a common issue when analyzing complex matrices such as soil, fruits, and vegetables. Several factors can contribute to this problem, primarily related to sample extraction and matrix effects.

  • Inadequate Extraction Efficiency: The chosen extraction solvent and method may not be optimal for releasing this compound from the sample matrix. The polarity of the solvent plays a crucial role; for instance, acetonitrile has been shown to provide high recovery rates for Paclobutrazol.[1] Inefficient extraction can also result from insufficient homogenization or sonication time.

  • Matrix Effects: Complex matrices contain numerous endogenous compounds that can interfere with the analysis, particularly in LC-MS/MS. These interferences can cause ion suppression or enhancement, leading to inaccurate quantification and seemingly low recovery of the deuterated internal standard.[1][2][3][4][5]

  • Analyte Degradation: Although Paclobutrazol is relatively stable, extreme pH conditions or enzymatic activity in the sample matrix could potentially lead to degradation.

  • Loss During Cleanup: The sample cleanup step, intended to remove interfering compounds, can sometimes lead to the loss of the target analyte if the sorbent material or elution solvent is not carefully selected.

To systematically troubleshoot this issue, it is recommended to evaluate each step of your analytical workflow, from sample preparation to final analysis.

Question: How can I improve the extraction efficiency of this compound from soil and plant matrices?

Answer: Optimizing your extraction protocol is a critical step towards improving recovery. Here are several strategies to enhance extraction efficiency:

  • Solvent Selection: The choice of extraction solvent is paramount. Acetonitrile is often the preferred solvent for Paclobutrazol extraction due to its ability to provide high recovery rates.[1] For samples with high fat content, a less polar solvent might be necessary to minimize the co-extraction of lipids.[6]

  • Extraction Method:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis and can be adapted for this compound.[7][8] It involves an initial extraction with acetonitrile followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

    • Liquid-Liquid Extraction (LLE) with Low-Temperature Partitioning: This technique involves freezing the aqueous layer of the sample extract, which allows for the easy separation of the organic solvent containing the analyte.[1][9]

    • Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is used to extract the analyte directly from the sample.[10]

  • Physical Disruption: Ensure thorough homogenization of the sample to increase the surface area for extraction. Techniques like vortexing and ultrasonication can significantly improve the extraction of the analyte from the matrix.[11]

  • pH Adjustment: The pH of the extraction solvent can influence the recovery of Paclobutrazol. Acidic conditions, such as the addition of 0.1% formic acid, have been shown to increase the response of Paclobutrazol in the ESI source.[1]

Below is a table summarizing the recovery of Paclobutrazol using different extraction solvents.

Extraction SolventMatrixRecovery RateReference
AcetonitrilePotato95%[1]
AcetonePotato86%[1]
DichloromethanePotato65%[1]
n-HexanePotato10%[1]
MethanolSoil-[12]

Question: What are matrix effects, and how can I mitigate them in my LC-MS/MS analysis of this compound?

Answer: Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting matrix components that can suppress or enhance the ionization of the analyte and its internal standard in the ion source.[3][4][5] This can lead to inaccurate quantification. Here are strategies to identify and mitigate matrix effects:

  • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before analysis.

    • Dispersive Solid-Phase Extraction (d-SPE): As part of the QuEChERS method, d-SPE uses sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[13]

    • Solid-Phase Extraction (SPE): Cartridge-based SPE can provide a more thorough cleanup but is often more time-consuming and costly.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[1]

  • Standard Addition: This method involves adding known amounts of the standard to the sample extracts and can be a very effective way to correct for matrix effects.[2]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this approach is only feasible if the analyte concentration is high enough to be detected after dilution.[2]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.

The following diagram illustrates a general workflow for identifying and mitigating matrix effects.

Caption: Workflow for the assessment and mitigation of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for Paclobutrazol analysis?

A1: A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice.[14] It has nearly identical chemical and physical properties to the native analyte, meaning it will behave similarly during extraction, cleanup, and chromatographic separation. This co-elution helps to compensate for variations in sample processing and matrix effects.[14][15]

Q2: Can the choice of d-SPE sorbent affect the recovery of this compound?

A2: Yes, the selection of the d-SPE sorbent is critical. While sorbents are used to remove interfering matrix components, they can also adsorb the analyte of interest, leading to lower recovery. For example, PSA is effective at removing organic acids and sugars, while C18 is used for removing nonpolar interferences.[13] It is important to test different sorbent combinations to find the optimal balance between cleanup efficiency and analyte recovery for your specific matrix.

Q3: My recovery of this compound is still low even after optimizing the extraction and cleanup. What else could be the problem?

A3: If you have optimized the sample preparation steps, consider the following:

  • LC-MS/MS Parameters: Ensure that your mass spectrometer is properly tuned and calibrated.[16] The ionization source parameters (e.g., temperature, gas flows) can significantly impact signal intensity. An acidic mobile phase, such as one containing 0.1% formic acid, can improve the ionization of Paclobutrazol.[1]

  • Instrument Contamination: Contamination in the LC system or mass spectrometer can lead to ion suppression. Regular cleaning and maintenance are crucial.

  • Standard Stability: Verify the concentration and stability of your this compound stock and working solutions. Improper storage can lead to degradation.

Q4: Is it necessary to use matrix-matched calibration for every type of sample?

A4: For complex matrices, using matrix-matched calibration is highly recommended to ensure accurate quantification.[1] The extent of matrix effects can vary significantly between different sample types (e.g., soil vs. fruit).[3] Therefore, it is good practice to prepare matrix-matched calibrants for each distinct matrix you are analyzing.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Plant Matrices

This protocol is a general guideline and may require optimization for specific plant materials.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

The following diagram illustrates the modified QuEChERS workflow.

Caption: Modified QuEChERS experimental workflow.

Quantitative Data Summary

The following table summarizes recovery data for Paclobutrazol from various studies.

MethodMatrixFortification LevelAverage Recovery (%)RSD (%)Reference
LLE with Low-Temp PartitioningPotato0.01-0.5 mg/kg85-105<10[1]
LLE with Low-Temp PartitioningSoil0.01-0.5 mg/kg88-102<8[1]
SPME-GC-MSSoilNot specified67-[10]
Modified QuEChERSVarious Foods10 µg/kg74-110<9.5[7]
MSPD-HPLC-UVMango0.03-0.3 µg/mL89-93<3[17]
Optimized QuEChERSStrawberry0.005-0.5 mg/kg70-125<10[8]

References

Minimizing ion suppression for Paclobutrazol-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering ion suppression when analyzing Paclobutrazol-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it affecting my this compound signal?

A: Ion suppression is a matrix effect that causes a reduced analytical signal for a target analyte, in this case, this compound.[1] It occurs when co-eluting compounds from the sample matrix, mobile phase, or system contaminants interfere with the ionization efficiency of the analyte in the ESI source.[1][2] ESI is particularly susceptible to this phenomenon because of its complex ionization mechanism, which relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions.[1][3]

Key mechanisms of ion suppression include:

  • Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. Co-eluting matrix components that are easily ionizable can "steal" this charge, leaving less available for your this compound.[3][4][5]

  • Competition for Droplet Surface: Analytes must be at the surface of the ESI droplet to be efficiently released into the gas phase. High concentrations of other compounds can occupy the surface, physically preventing the analyte from being ionized.[3][4]

  • Changes in Droplet Properties: Non-volatile materials like salts can increase the droplet's surface tension and viscosity.[4] This hinders solvent evaporation, meaning the droplet may not shrink to the critical radius required to release the analyte ions.[3][4]

Even though this compound is an internal standard, understanding and minimizing its suppression is critical for maintaining assay sensitivity and stability.

Q2: How can I definitively test if ion suppression is occurring in my method?

A: The most common and effective method to visualize and diagnose ion suppression is the post-column infusion experiment. This technique helps identify regions in your chromatogram where matrix components are causing suppression.

The process involves:

  • Continuously infusing a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the ESI source.

  • Injecting a blank matrix sample (an extract of a sample that does not contain the analyte) onto the LC column.

  • Monitoring the this compound signal.

If there is no ion suppression, you will observe a stable, flat baseline signal from the infused standard. If matrix components eluting from the column cause suppression, you will see dips or valleys in this baseline at their corresponding retention times. This provides a "map" of where in the gradient the suppression is most severe.[6]

Q3: My this compound signal is inconsistent. Could my sample preparation be the cause?

A: Absolutely. Inadequate sample preparation is a primary cause of ion suppression.[7] The goal of sample prep is to remove interfering matrix components before analysis. If your method is insufficient, high levels of salts, phospholipids, or other endogenous materials will co-elute with this compound and suppress its signal.

Consider the effectiveness of your current method:

  • Protein Precipitation (PPT): While fast, this method is often insufficient as it only removes proteins, leaving behind many other matrix components that can cause significant ion suppression.[4]

  • Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT by partitioning the analyte into an immiscible solvent, leaving many polar interferences behind.[4][5]

  • Solid-Phase Extraction (SPE): Often considered the most effective technique, SPE can provide the cleanest extracts by using specific sorbent chemistry to bind the analyte while washing away interferences.[4][5][7]

If you are experiencing issues, re-evaluating and optimizing your sample clean-up strategy is a critical first step.

Q4: Can the mobile phase composition affect the signal of this compound?

A: Yes, the mobile phase composition has a significant impact on ESI efficiency.[8][9][10]

  • Additives: The type and concentration of mobile phase additives are critical. For Paclobutrazol, which is analyzed in positive ion mode, an acidic mobile phase is beneficial. A study showed that using 0.1% formic acid in the mobile phase increased the response of Paclobutrazol.[11][12] However, using additives at too high a concentration can lead to suppression.[4] Non-volatile buffers, such as phosphates, should be strictly avoided as they will rapidly contaminate the ion source and suppress the signal.[13]

  • Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter chromatographic selectivity, potentially separating this compound from interfering matrix components.[4]

  • pH: The pH of the mobile phase affects the ionization state of the analyte. For basic compounds like Paclobutrazol, a lower pH ensures it is protonated and readily detected in positive ESI mode.[14]

Troubleshooting Guides

Guide 1: Systematic Workflow for Diagnosing and Minimizing Ion Suppression

This workflow provides a logical sequence of steps to identify and resolve issues with ion suppression affecting your this compound signal.

G start Problem: Low or Unstable This compound Signal diag Step 1: Diagnose Suppression (Post-Column Infusion Test) start->diag Begin Troubleshooting eval_sample_prep Step 2: Evaluate Sample Preparation Is the cleanup sufficient? diag->eval_sample_prep Suppression Confirmed improve_sample_prep Action: Improve Sample Cleanup (Switch to LLE/SPE, Dilute Sample) eval_sample_prep->improve_sample_prep No eval_lc Step 3: Optimize Chromatography Is analyte co-eluting with suppression zones? eval_sample_prep->eval_lc Yes improve_sample_prep->eval_lc improve_lc Action: Modify LC Method (Change Gradient, Solvent, or Column) eval_lc->improve_lc Yes eval_ms Step 4: Optimize MS Parameters Can ionization be improved? eval_lc->eval_ms No improve_lc->eval_ms improve_ms Action: Adjust MS Settings (Reduce Flow Rate, Switch to APCI) eval_ms->improve_ms Yes end_node Resolution: Stable and Robust This compound Signal eval_ms->end_node No, suppression is minimized improve_ms->end_node

Caption: A step-by-step workflow for troubleshooting ion suppression.

Guide 2: Data & Protocols for Optimization
TechniqueProsConsTypical Matrix Effect Reduction
Dilute and Shoot Fast, simple, inexpensive.Only suitable for simple matrices or high concentration analytes; significant suppression likely.[4][6]Low
Protein Precipitation (PPT) Fast, removes proteins.Leaves salts, phospholipids, and other small molecules that cause suppression.[4]Low to Moderate
Liquid-Liquid Extraction (LLE) Good removal of polar interferences (salts, etc.); cleaner than PPT.[4]More labor-intensive; requires solvent optimization.Moderate to High
Solid-Phase Extraction (SPE) Highly selective; provides the cleanest extracts; can concentrate the analyte.[4][7]Most complex and expensive; requires method development.High to Very High
  • Prepare Infusion Solution: Create a solution of this compound in your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration that gives a strong, stable signal (e.g., 50-100 ng/mL).

  • System Setup:

    • Use a syringe pump and a T-connector.

    • Connect the LC column outlet to one arm of the T-connector.

    • Connect the syringe pump to the second arm of the T-connector.

    • Connect the third arm of the T-connector to the ESI-MS inlet.

  • Infuse and Equilibrate: Begin infusing the this compound solution at a low, stable flow rate (e.g., 5-10 µL/min). Start the LC flow and allow the MS signal for this compound to stabilize.

  • Inject Blank Matrix: Inject a prepared blank matrix sample that has been through your entire sample preparation procedure.

  • Analyze Data: Monitor the mass transition for this compound. A stable horizontal line indicates no suppression. Dips in the signal indicate regions of ion suppression corresponding to the retention time of interfering matrix components.

This protocol is a general guideline; solvent choice and pH may require optimization.

  • Sample Aliquot: Take 100 µL of the sample (e.g., plasma).

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., Ammonium Hydroxide solution, pH 9-10) to neutralize Paclobutrazol.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., Ethyl Acetate or Methyl-tert-butyl ether (MTBE)).

  • Mix: Vortex the sample for 2-5 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporate: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix, and inject into the LC-MS system.

Visualizing Ion Suppression Concepts

Mechanism of Ion Suppression in an ESI Droplet

This diagram illustrates how matrix components interfere with the ionization of the target analyte, this compound.

G cluster_0 ESI Droplet Surface analyte This compound charge Charge (+) analyte->charge Requires gas_phase Gas Phase Ion (Signal Detected) analyte->gas_phase Successful Ionization no_ion Analyte Trapped (Signal Suppressed) analyte->no_ion matrix1 Matrix Interference matrix1->analyte Blocks Surface Access matrix1->charge Competes for matrix2 Matrix Interference matrix2->analyte Blocks Surface Access matrix2->charge Competes for matrix3 Matrix Interference matrix3->analyte Blocks Surface Access

Caption: Competition for charge and surface access in an ESI droplet.

Decision Tree for Sample Preparation

Choosing the right sample preparation method is key to mitigating matrix effects.

G start Start: Assess Sample Matrix Complexity & Required Sensitivity dilute Dilute & Shoot start->dilute Low Complexity / High Conc. lle Liquid-Liquid Extraction (LLE) start->lle Moderate Complexity spe Solid-Phase Extraction (SPE) start->spe High Complexity / Low Conc. dilute_pros Pros: - Very Fast - Low Cost dilute->dilute_pros dilute_cons Cons: - High Risk of Ion Suppression - Loses Sensitivity dilute->dilute_cons lle_pros Pros: - Good Cleanup - Removes Polar Salts lle->lle_pros lle_cons Cons: - Manual Labor - Solvent Waste lle->lle_cons spe_pros Pros: - Best Cleanup - High Analyte Concentration - Amenable to Automation spe->spe_pros spe_cons Cons: - Higher Cost - Method Development Required spe->spe_cons

References

Stability of Paclobutrazol-d4 in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Paclobutrazol-d4 in various organic solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For long-term stability, it is recommended to prepare stock solutions of this compound in DMSO. These solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For immediate use, other organic solvents like methanol or acetonitrile can be used, but their long-term stability may vary.

Q2: I observed peak splitting for my this compound internal standard. What could be the cause?

Peak splitting of an internal standard can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Injection Solvent Incompatibility: If the solvent used to dissolve your standard is significantly different from the mobile phase, it can cause peak shape issues. Whenever possible, dissolve your standard in the mobile phase.

  • Column Degradation: A fouled or degraded analytical column can also result in peak splitting.

Q3: My this compound signal is decreasing over a sequence of injections. What should I investigate?

A decreasing signal for a deuterated internal standard over an analytical run can be indicative of several issues:

  • Adsorption: The analyte may be adsorbing to surfaces in the injection port or column.

  • Ion Suppression: In LC-MS analysis, co-eluting matrix components can suppress the ionization of the analyte. While deuterated standards are meant to compensate for this, significant matrix effects can still be a factor.

  • Instability in the Autosampler: The prepared solution may be degrading in the autosampler over the course of the run. This could be due to temperature, light exposure, or interaction with the vial material.

Q4: Can I use a single deuterated internal standard for the quantification of multiple analytes?

While it is technically possible, it is not ideal. The best practice is to use a specific deuterated internal standard for each analyte. This is because the primary role of the internal standard is to co-elute with the analyte and experience the same matrix effects and ionization efficiencies. Using one internal standard for multiple analytes that elute at different retention times will not provide accurate compensation for these effects for all analytes.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound solutions in analytical experiments.

Issue 1: Inconsistent or Unstable Internal Standard Response

Symptoms:

  • The peak area of this compound varies significantly between injections of the same sample.

  • A consistent drift (upward or downward) in the internal standard response is observed over an analytical batch.

Possible Causes & Solutions:

CauseSolution
Solution Instability The this compound may be degrading in the chosen solvent. Prepare fresh solutions and consider switching to a more stable solvent like DMSO for storage.
Injector Problems Inconsistent injection volumes will lead to variable responses. Ensure the autosampler is functioning correctly and the syringe is not clogged.
Adsorption This compound may be adsorbing to active sites in the GC inlet or LC flow path. Deactivate the inlet liner (for GC) and use inert tubing and fittings.
Matrix Effects (LC-MS) Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard. Improve sample cleanup or modify chromatographic conditions to separate the interference.
Issue 2: Chromatographic Peak Shape Problems

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

Possible Causes & Solutions:

CauseSolution
Inappropriate Injection Solvent The solvent in which the this compound is dissolved is too strong or too weak compared to the mobile phase. Dissolve the standard in the initial mobile phase if possible.
Column Overload The concentration of the standard is too high. Dilute the standard solution.
Column Contamination or Damage The analytical column may be contaminated or have a void at the inlet. Wash the column with a strong solvent or replace it if necessary.
Co-eluting Interferences An impurity or matrix component is eluting at the same time as the this compound. Optimize the chromatographic method to improve resolution.

Stability of this compound in Organic Solvents

SolventExpected StabilityRecommendations & Notes
DMSO High Recommended for long-term storage of stock solutions at -20°C or -80°C.
Methanol Moderate to High Generally a suitable solvent for short to medium-term storage.
Acetonitrile Variable Some triazole compounds have shown degradation in acetonitrile. It is advisable to use freshly prepared solutions and monitor for any signs of degradation.
Acetone Moderate Suitable for short-term use. Ensure the solvent is of high purity as impurities can accelerate degradation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound neat material using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed material to a volumetric flask of the desired volume.

  • Solvent Addition: Add a small amount of the chosen organic solvent (e.g., DMSO for a stock solution) to dissolve the material completely. Sonication may be used to aid dissolution.

  • Dilution to Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an appropriate storage vial (amber glass is recommended to protect from light), label it clearly with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature (-20°C or -80°C for long-term storage in DMSO).[1]

Protocol for a Basic Solution Stability Study

This protocol outlines a general procedure to assess the stability of this compound in a specific organic solvent.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated analytical method (e.g., LC-MS or GC-MS) to determine the initial concentration or peak area. This will serve as the baseline.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage and analyze it using the same analytical method.

  • Data Evaluation: Compare the concentration or peak area at each time point to the initial (time zero) measurement. A significant decrease (typically >10-15%) indicates instability.

  • Forced Degradation (Optional but Recommended): To understand potential degradation pathways, subject the solution to stress conditions such as heat (e.g., 60°C), acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂). Analyze the stressed samples to identify any degradation products.[3][4]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Assessment cluster_troubleshooting Troubleshooting Logic weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve time_zero Initial Analysis (T=0) dissolve->time_zero storage Store Aliquots time_zero->storage time_points Analyze at Time Intervals storage->time_points evaluate Evaluate Stability time_points->evaluate issue Instability Observed? check_solvent Change Solvent issue->check_solvent Yes check_conditions Modify Storage Conditions check_solvent->check_conditions troubleshooting_flow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Inconsistent Peak Area c1 Solution Degradation start->c1 c2 Injector Variability start->c2 c3 Adsorption Issues start->c3 c4 Matrix Effects (LC-MS) start->c4 s1 Prepare Fresh Solution / Change Solvent c1->s1 s2 Service Injector / Check Syringe c2->s2 s3 Use Inert Liner / Tubing c3->s3 s4 Improve Sample Cleanup / Modify Method c4->s4

References

Addressing chromatographic peak shape issues for Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of Paclobutrazol-d4. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape issues observed for this compound?

A1: The most frequently encountered peak shape problems during the analysis of this compound are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification.

Q2: What are the general causes of these peak shape distortions?

A2: Peak shape problems can arise from a variety of factors, including issues with the analytical column, mobile phase composition, sample preparation, or the HPLC system itself.[1][2][3] It is crucial to adopt a systematic troubleshooting approach to identify and resolve the root cause.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Causes and Solutions

Potential CauseRecommended Solution
Secondary Silanol Interactions This compound, being slightly basic, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[4][5] Use an end-capped column or a column with a base-deactivated stationary phase. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate these interactions.[6]
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of this compound and lead to tailing. It is recommended to work at a pH at least 2 units away from the analyte's pKa.[2] For basic compounds like Paclobutrazol, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.[7]
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3][8] Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[1][9] Reduce the injection volume or dilute the sample.

Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30-70% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Sample: this compound in 50:50 Acetonitrile:Water

  • Troubleshooting Steps:

    • Step 1 (pH Modification): Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact of pH on peak shape.

    • Step 2 (Additive Inclusion): If tailing persists, introduce a basic additive like triethylamine (TEA) at a low concentration (e.g., 0.05%) to the mobile phase.

    • Step 3 (Organic Modifier): Evaluate the use of methanol instead of acetonitrile as the organic modifier, as this can sometimes alter selectivity and improve peak shape.

Data Presentation: Effect of Mobile Phase Modifier on Peak Tailing

Mobile Phase CompositionTailing Factor (Tf)Observations
Water/Acetonitrile1.8Significant Tailing
Water/Acetonitrile + 0.1% Formic Acid1.2Improved Symmetry
Water/Acetonitrile + 0.1% Formic Acid + 0.05% TEA1.0Symmetrical Peak

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Blocked column frit - Extra-column dead volume check_all_peaks->system_issue Yes chemical_issue Chemical/Column Issue: - Secondary interactions - Mobile phase pH - Column contamination check_all_peaks->chemical_issue No yes_all YES no_all NO solution_system Action: - Backflush column - Check fittings and tubing system_issue->solution_system solution_chemical Action: - Adjust mobile phase pH - Add competitive base (e.g., TEA) - Use end-capped column - Clean or replace column chemical_issue->solution_chemical end Symmetrical Peak solution_system->end solution_chemical->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Potential Causes and Solutions

Potential CauseRecommended Solution
Column Overload Injecting a high concentration of the analyte can lead to peak fronting.[10][11] Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.[2][12] Dissolve the sample in the mobile phase or a weaker solvent.
Column Collapse A sudden physical change in the column packing bed, often due to extreme pH or temperature, can cause peak fronting.[1][13] This is a catastrophic failure, and the column will need to be replaced.

Experimental Protocol: Addressing Peak Fronting due to Sample Solvent

  • Initial Observation: Peak fronting is observed when this compound is dissolved in 100% acetonitrile and injected into a mobile phase with a high aqueous component.

  • Troubleshooting Steps:

    • Step 1 (Sample Diluent Modification): Prepare the this compound sample in different solvent compositions:

      • 75:25 Acetonitrile:Water

      • 50:50 Acetonitrile:Water (matching initial mobile phase conditions)

      • 25:75 Acetonitrile:Water

    • Step 2 (Injection Volume Reduction): If some fronting persists, reduce the injection volume from 5 µL to 2 µL and then 1 µL.

Data Presentation: Impact of Sample Solvent on Peak Fronting

Sample Solvent (Acetonitrile:Water)Asymmetry Factor (As)Observations
100:00.7Severe Fronting
75:250.9Minor Fronting
50:501.0Symmetrical Peak
25:751.0Symmetrical Peak

Troubleshooting Logic for Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high? start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload Action: Reduce injection volume or dilute sample check_overload->solution_overload Yes check_column Has the column been exposed to harsh conditions (pH, temp)? check_solvent->check_column No solution_solvent Action: Dissolve sample in mobile phase or a weaker solvent check_solvent->solution_solvent Yes solution_column Action: Replace the column check_column->solution_column Yes end Symmetrical Peak check_column->end No solution_overload->end solution_solvent->end solution_column->end

Caption: Decision tree for troubleshooting peak fronting.

Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Potential Causes and Solutions

Potential CauseRecommended Solution
Blocked Column Frit Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample to be introduced onto the column unevenly.[1][13][14][15] Use an in-line filter and ensure samples are filtered. Try backflushing the column.
Column Void A void at the head of the column can cause the sample band to split before separation begins.[3][13][15] This usually requires column replacement.
Sample Solvent/Mobile Phase Mismatch A strong injection solvent can cause the analyte to precipitate on the column or interact in a non-uniform manner, leading to a split peak.[16][17] As with peak fronting, dissolve the sample in the mobile phase.
Co-elution While less likely for a deuterated standard, it's possible an impurity is co-eluting. Review the mass spectral data to confirm the identity of both parts of the peak.

Experimental Protocol: Diagnosing Split Peaks

  • Initial System Check:

    • Inspect all fittings and tubing for leaks or improper connections.

    • Replace the in-line filter.

  • Troubleshooting Steps:

    • Step 1 (Guard Column Removal): Remove the guard column and re-inject the sample. If the peak shape improves, the guard column is the source of the problem and should be replaced.

    • Step 2 (Column Backflushing): If the problem persists, disconnect the column from the detector and backflush it to waste according to the manufacturer's instructions.

    • Step 3 (New Column): If backflushing does not resolve the issue, replace the analytical column with a new one.

Data Presentation: Troubleshooting Split Peaks

Action TakenPeak ShapeConclusion
Initial InjectionSplit PeakProblem exists in the system.
Guard Column RemovedSplit PeakGuard column is not the issue.
Column BackflushedSingle, Symmetrical PeakInlet frit was likely partially blocked.
New Column InstalledSingle, Symmetrical PeakOriginal column was compromised (e.g., void).

Workflow for Investigating Split Peaks

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks pre_column_issue Pre-column Issue: - Blocked frit - Column void - Injection solvent mismatch check_all_peaks->pre_column_issue Yes coelution_issue Potential Co-elution check_all_peaks->coelution_issue No solution_pre_column Action: - Check/replace in-line filter - Backflush or replace column - Match sample solvent to mobile phase pre_column_issue->solution_pre_column solution_coelution Action: - Review MS data - Modify separation method coelution_issue->solution_coelution end Single Symmetrical Peak solution_pre_column->end solution_coelution->end

Caption: Systematic approach to resolving split peak issues.

References

Validation & Comparative

Revolutionizing Paclobutrazol Analysis: A Comparative Guide to Method Validation Using Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Paclobutrazol is critical. This guide provides a comprehensive comparison of analytical methods, highlighting the enhanced precision and reliability achieved by incorporating Paclobutrazol-d4 as an internal standard. Experimental data and detailed protocols are presented to support the validation of this advanced analytical approach.

The use of a deuterated internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis represents a significant advancement in the quantitative determination of Paclobutrazol. This stable isotope-labeled analog of the analyte behaves nearly identically during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This leads to superior accuracy and precision compared to methods relying on external or matrix-matched calibration.

Comparative Analysis of Method Performance

The following tables summarize the performance of an LC-MS/MS method for Paclobutrazol analysis utilizing this compound as an internal standard, compared to alternative methods.

Method Validation Parameter LC-MS/MS with this compound Internal Standard UHPLC-MS/MS with Matrix-Matched Calibration[1] HPLC-UV with External Standard[2]
Limit of Detection (LOD) 0.8 µg/kg0.5 µg/kg0.01 µg/mL
Limit of Quantification (LOQ) 2.0 µg/kg2 µg/kg (potato), 5 µg/kg (soil)0.03 µg/mL
Linearity (Correlation Coefficient) >0.999R² = 0.9976R² = 0.999
Recovery (%) 89.2 - 95.8%83 - 106%89 - 93%
Precision (RSD %) < 12.1%< 10%< 3%

Experimental Protocols

Detailed Methodology for Paclobutrazol Analysis using LC-MS/MS with this compound

This protocol outlines the key steps for the quantitative analysis of Paclobutrazol in a given matrix, employing this compound as an internal standard.

1. Sample Preparation:

  • Homogenize 5 g of the sample with 10 mL of acetonitrile.

  • Spike the sample with the this compound internal standard solution.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paclobutrazol: Precursor ion m/z 294.2 → Product ion m/z 70.0[3]

    • This compound: Precursor ion m/z 298.2 → Product ion m/z 74.0

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of Paclobutrazol and a fixed concentration of this compound.

  • Construct a calibration curve by plotting the peak area ratio of Paclobutrazol to this compound against the concentration of Paclobutrazol.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the methodologies and the biological context of Paclobutrazol, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with this compound Sample->Spike Extract Acetonitrile Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC Liquid Chromatography Separation Filter->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using Internal Standard MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for Paclobutrazol analysis.

cluster_pathway Gibberellin Biosynthesis Pathway GPP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GPP->ent_Kaurene ent-Kaurene Synthase ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase GA12 GA12 ent_Kaurenoic_Acid->GA12 ent-Kaurenoic Acid Oxidase Bioactive_GAs Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GAs GA Oxidases Stem_Elongation Stem_Elongation Bioactive_GAs->Stem_Elongation Seed_Germination Seed_Germination Bioactive_GAs->Seed_Germination Flowering Flowering Bioactive_GAs->Flowering Paclobutrazol Paclobutrazol Paclobutrazol->Inhibition

Caption: Paclobutrazol's inhibition of the gibberellin pathway.

Paclobutrazol acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins.[4][5][6] Specifically, it blocks the oxidation of ent-kaurene to ent-kaurenoic acid, a crucial step in the gibberellin production pathway.[5] This disruption leads to reduced levels of bioactive gibberellins, which are responsible for promoting cell elongation and other developmental processes. The resulting physiological effects include stunted growth, darker green leaves, and increased root development.

References

A Head-to-Head Battle of Internal Standards: Paclobutrazol-d4 vs. ¹³C-labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterium-labeled Paclobutrazol-d4 and ¹³C-labeled Paclobutrazol internal standards, supported by representative experimental data and detailed protocols.

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting analyte variability during sample preparation and analysis. While deuterium-labeled standards like this compound are widely used due to their cost-effectiveness and commercial availability, ¹³C-labeled standards are increasingly recognized as the superior choice for many applications. This comparison guide delves into the nuanced performance differences between these two types of internal standards.

Performance Comparison: this compound vs. ¹³C-Paclobutrazol

The ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior to accurately compensate for matrix effects and instrumental variability. As the following data illustrates, ¹³C-labeled standards more closely approach this ideal.

Performance MetricThis compound¹³C-labeled PaclobutrazolRationale
Chromatographic Retention Time Shift (ΔtR) 0.1 - 0.3 min< 0.05 minThe significant mass difference between deuterium and hydrogen can lead to a noticeable chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". In contrast, the smaller relative mass difference between ¹³C and ¹²C results in near-perfect co-elution.
Relative Response Factor (RRF) Variability 5 - 15%< 5%The potential for back-exchange of deuterium atoms with protons from the solvent can alter the isotopic purity of the standard, leading to greater variability in the response factor. ¹³C labels are covalently bound within the carbon skeleton and are not susceptible to exchange.
Matrix Effect Compensation GoodExcellentDue to the chromatographic shift, this compound may elute in a region with a slightly different matrix composition than the analyte, leading to incomplete compensation for ion suppression or enhancement. The co-elution of the ¹³C standard ensures it experiences the same matrix effects as the analyte.
Fragmentation Pattern Similarity HighVery HighWhile generally similar, the presence of deuterium can sometimes alter fragmentation pathways or the relative abundance of fragment ions compared to the native analyte. ¹³C labeling has a negligible effect on fragmentation.
Cost LowerHigherThe synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration.

Experimental Protocols

To illustrate the practical implications of internal standard selection, a representative experimental protocol for the analysis of Paclobutrazol in a fruit matrix is provided below. This method is a composite based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and LC-MS/MS procedures.

Sample Preparation: QuEChERS Extraction
  • Homogenization: Homogenize 10 g of the fruit sample with 10 mL of water.

  • Extraction: To the homogenate, add 10 mL of acetonitrile and the internal standard (either this compound or ¹³C-labeled Paclobutrazol). Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Paclobutrazol: e.g., m/z 294.1 → 70.1

    • This compound: e.g., m/z 298.1 → 74.1

    • ¹³C-labeled Paclobutrazol (e.g., ¹³C₆): e.g., m/z 300.1 → 70.1

Visualizing the Workflow and Mode of Action

To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the biological pathway affected by Paclobutrazol.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization 1. Homogenization (Fruit Sample + Water) Spiking 2. Spiking (Add Internal Standard) Homogenization->Spiking Extraction 3. Extraction (Acetonitrile) Spiking->Extraction SaltingOut 4. Salting Out (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 5. Centrifugation SaltingOut->Centrifugation1 dSPE 6. d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Filtration 8. Filtration Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Quantification

A typical QuEChERS-based analytical workflow for Paclobutrazol analysis.

Paclobutrazol_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Kaurene Synthase GA12 GA12 ent_Kaurene->GA12 Kaurene Oxidase Bioactive_GAs Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GAs GA Oxidases Growth Stem Elongation & Cell Division Bioactive_GAs->Growth Paclobutrazol Paclobutrazol Kaurene_Oxidase ent-Kaurene Oxidase Paclobutrazol->Kaurene_Oxidase Inhibition

Paclobutrazol inhibits gibberellin biosynthesis by blocking ent-Kaurene Oxidase.

Conclusion

The selection of an internal standard is a critical decision in quantitative LC-MS/MS analysis that directly impacts data quality. While this compound can be a suitable choice for many routine applications, ¹³C-labeled Paclobutrazol offers superior performance, particularly for methods requiring the highest levels of accuracy and robustness. The near-identical physicochemical properties of ¹³C-labeled standards to their native counterparts lead to improved co-elution, more effective compensation for matrix effects, and greater stability of the isotopic label. For researchers and professionals in drug development, the initial higher cost of a ¹³C-labeled internal standard is often justified by the increased confidence in the final quantitative results and the reduced need for troubleshooting issues related to the internal standard's performance.

The Gold Standard for Paclobutrazol Quantification: A Comparative Guide to Using Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the plant growth regulator Paclobutrazol, the choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of quantification methods, highlighting the superior accuracy and precision offered by the use of a stable isotope-labeled internal standard, Paclobutrazol-d4, against traditional external standard and other internal standard methodologies.

The inherent complexity of biological and environmental matrices presents a significant challenge in analytical chemistry, often leading to matrix effects that can suppress or enhance the analyte signal, thereby compromising the accuracy of quantification. The use of a deuterated internal standard, such as this compound, which co-elutes with the target analyte and experiences similar matrix effects, provides a robust solution to this problem, leading to more accurate and precise measurements.

Unveiling the Mechanism: Paclobutrazol's Impact on Gibberellin Biosynthesis

Paclobutrazol effectively regulates plant growth by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation. Specifically, Paclobutrazol blocks the action of the enzyme ent-kaurene oxidase, a critical step in the gibberellin biosynthesis pathway. This inhibition leads to a reduction in the production of active gibberellins, resulting in controlled plant growth.

Caption: Gibberellin biosynthesis pathway and the site of inhibition by Paclobutrazol.

Comparative Analysis of Quantification Methods

The accuracy and precision of Paclobutrazol quantification are significantly improved with the use of this compound as an internal standard, primarily by mitigating the variability introduced by matrix effects. Below is a summary of performance data from various studies.

Table 1: Performance of External Standard Quantification Methods for Paclobutrazol

Analytical MethodMatrixFortification LevelsRecovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UVMango0.03 µg/mL, 0.3 µg/mL89 - 93< 3[1]
LC-MS/MSPear0.005, 0.05, 0.5 mg/kg82 - 1022 - 7[2]
LC-MS/MSFruits and Vegetables0.05, 0.5, 1 mg/kg79.6 - 94.93.6 - 11.4[3]
GC-MSSoilNot Specified67 (average)Not Specified[4]

Table 2: Expected Performance Improvement with Deuterated Internal Standard

While direct comparative studies for Paclobutrazol with and without this compound were not identified in the reviewed literature, the following data from a study on pesticide analysis in complex matrices demonstrates the significant improvement in precision when using a deuterated internal standard.

Quantification MethodMatrixRelative Standard Deviation (RSD) (%)Reference
Without Internal StandardCannabis> 50[5]
With Deuterated Internal StandardCannabis< 20[5]

The data strongly suggests that using this compound as an internal standard would lead to a significant reduction in the relative standard deviation, indicating a marked improvement in the precision of the analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key steps for the quantification of Paclobutrazol using both external standard and internal standard (with this compound) methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Paclobutrazol Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing of Sample Homogenization->Weighing Spiking Spiking with this compound (IS Method) Weighing->Spiking Extraction Extraction (e.g., QuEChERS) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification Result Result Quantification->Result

Caption: General experimental workflow for Paclobutrazol quantification.

Method 1: Quantification using External Standard Calibration

This method relies on a calibration curve generated from a series of external standards of known Paclobutrazol concentrations.

1. Sample Preparation (QuEChERS Method for Fruits and Vegetables) [3]

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). For samples with high pigment content, graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis [2][3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for Paclobutrazol for quantification and confirmation (e.g., m/z 294.2 -> 70.0 for quantification and 294.2 -> 125.0 for confirmation).[3]

3. Quantification:

  • Prepare a series of standard solutions of Paclobutrazol in a solvent that mimics the final extract matrix (matrix-matched calibration) to construct a calibration curve.

  • Calculate the concentration of Paclobutrazol in the sample by comparing its peak area to the calibration curve.

Method 2: Quantification using this compound Internal Standard

This method involves adding a known amount of this compound to all samples, calibrators, and quality controls before extraction.

1. Sample Preparation (Modified QuEChERS)

  • Follow the same homogenization and extraction steps as in Method 1.

  • Internal Standard Spiking: Before adding the extraction solvent (acetonitrile), add a known amount of this compound solution to the weighed sample.

2. LC-MS/MS Analysis

  • The chromatographic conditions are the same as in Method 1.

  • Mass Spectrometry Conditions:

    • In addition to the MRM transitions for Paclobutrazol, include the specific MRM transitions for this compound. The precursor ion for this compound will be higher by 4 Da (m/z 298.2), while the product ions may be the same or different depending on the fragmentation pattern.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Paclobutrazol to the peak area of this compound against the concentration of Paclobutrazol.

  • Calculate the concentration of Paclobutrazol in the sample using this calibration curve. The use of the peak area ratio corrects for variations in sample preparation and matrix effects.

Conclusion

The use of this compound as an internal standard provides a more robust and reliable method for the quantification of Paclobutrazol in complex matrices compared to the external standard method. By effectively compensating for matrix effects and variations in sample processing, this approach leads to significantly improved accuracy and precision. For researchers requiring the highest quality data for regulatory submissions, pharmacokinetic studies, or residue analysis, the adoption of a validated LC-MS/MS method employing this compound is the recommended gold standard.

References

Performance Showdown: Achieving Superior Accuracy in Paclobutrazol Assays with Paclobutrazol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy in Paclobutrazol quantification, the choice of internal standard is paramount. This guide provides a comparative analysis of analytical methods for Paclobutrazol, underscoring the significant advantages of employing its deuterated counterpart, Paclobutrazol-d4, as an internal standard. Through a detailed examination of experimental data and protocols, we demonstrate how isotope dilution mass spectrometry can mitigate matrix effects and enhance data reliability.

The quantification of Paclobutrazol, a widely used plant growth regulator, in various matrices is a critical task in environmental monitoring, food safety, and agricultural research. While various analytical methods exist, achieving accurate and precise results can be challenging due to complex sample matrices that can cause ion suppression or enhancement in mass spectrometry-based assays. The use of an isotopically labeled internal standard, such as this compound, is a robust strategy to overcome these challenges.

The this compound Advantage: A Leap in Precision

The core principle behind the superiority of using this compound lies in its near-identical chemical and physical properties to the non-labeled Paclobutrazol. This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic separation. Consequently, any analyte loss or variation in instrument response due to matrix effects will affect both the analyte and the internal standard to the same extent. This co-elution and co-ionization allow for a highly accurate ratiometric quantification, effectively normalizing for variations and leading to more precise and reliable results.

In contrast, methods that do not employ an isotopically labeled internal standard, or use a structurally similar but not identical molecule, are more susceptible to inaccuracies. Variations in extraction efficiency and matrix-induced signal suppression or enhancement for the analyte and the internal standard will differ, leading to a less accurate quantification.

Linearity and Range: A Comparative Overview

The linearity of an analytical method is a critical parameter, defining the concentration range over which the instrument's response is directly proportional to the analyte concentration. A wide linear range is desirable as it allows for the accurate quantification of samples with varying analyte levels without the need for dilution.

While specific linearity data for Paclobutrazol assays explicitly using this compound is not always detailed in publicly available literature, the performance of various Paclobutrazol assays demonstrates the typical ranges achievable. The inclusion of this compound is expected to enhance the robustness and reliability of these established linear ranges.

AnalyteMethodLinear RangeCorrelation Coefficient (R²)
PaclobutrazolUHPLC-MS/MS0.001 - 0.5 mg/L0.9976[1]
Paclobutrazol EnantiomersHPLC-UV0.5 - 20 µg/mLNot Specified[2]
PaclobutrazolHPLC-UV0.01 - 2.0 µg/mL0.999[3]
PaclobutrazolHPLC-DAD0.75 - 3.0 µg/L0.9942

This table presents data from various studies on Paclobutrazol analysis. While not all explicitly mention the use of this compound, these ranges are representative of what can be achieved. The use of an isotope-labeled internal standard is a recognized best practice to ensure the accuracy and precision of such measurements.

Experimental Protocol: Linearity and Range Determination using this compound

This protocol outlines a general procedure for determining the linearity and range of a Paclobutrazol assay using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Paclobutrazol analytical standard

  • This compound (internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Blank matrix (e.g., soil extract, plant tissue extract)

2. Preparation of Stock and Working Solutions:

  • Paclobutrazol Stock Solution (1 mg/mL): Accurately weigh and dissolve Paclobutrazol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Paclobutrazol Working Standard Solutions: Prepare a series of dilutions from the Paclobutrazol stock solution in a suitable solvent (e.g., methanol:water) to create calibration standards at different concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Calibration Standards):

  • To a set of vials, add a fixed volume of the blank matrix extract.

  • Spike each vial with an increasing volume of the Paclobutrazol working standard solutions to create a calibration curve with at least 5-7 concentration levels.

  • Add a fixed volume of the this compound internal standard working solution to each vial.

  • Bring all vials to the same final volume with the solvent.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation of Paclobutrazol from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Paclobutrazol: e.g., m/z 294.1 -> 70.1 (quantifier), m/z 294.1 -> 125.1 (qualifier)

      • This compound: e.g., m/z 298.1 -> 74.1 (quantifier)

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • For each calibration standard, calculate the peak area ratio of Paclobutrazol to this compound.

  • Plot the peak area ratio against the corresponding concentration of Paclobutrazol.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the linear range. The linear range is the concentration range over which the R² value is typically ≥ 0.995.

Visualizing the Workflow

To better illustrate the experimental process and the underlying logic, the following diagrams are provided.

G Experimental Workflow for Linearity Determination cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Paclobutrazol Stock Solution C Create Paclobutrazol Working Standards (Calibration Curve) A->C B Prepare this compound (Internal Standard) Stock Solution D Prepare Internal Standard Working Solution B->D E Spike Blank Matrix with Paclobutrazol Standards C->E F Add Fixed Amount of This compound to Each Standard D->F G LC-MS/MS Analysis (MRM Mode) F->G H Calculate Peak Area Ratio (Paclobutrazol / this compound) G->H I Plot Ratio vs. Concentration H->I J Perform Linear Regression (Determine Range and R²) I->J

Caption: Workflow for determining the linearity and range of a Paclobutrazol assay.

G Advantage of Isotope-Labeled Internal Standard cluster_without Without this compound cluster_with With this compound A Sample Preparation (Analyte Loss) B LC-MS/MS Analysis (Matrix Effects) A->B C Inaccurate Quantification B->C D Sample Preparation (Co-behavior of Analyte and IS) E LC-MS/MS Analysis (Co-elution & Co-ionization) D->E F Accurate Ratiometric Quantification E->F X Sample X->A X->D

Caption: Comparison of quantification with and without an isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in the analysis of Paclobutrazol by LC-MS/MS offers a significant improvement in accuracy and precision compared to methods that do not use an isotopically labeled standard. By effectively compensating for matrix effects and variations in sample preparation, this compound enables more reliable and robust quantification. For researchers and professionals in drug development and related fields, adopting this isotope dilution technique is a critical step towards generating high-quality, defensible data. The provided experimental protocol and workflow diagrams serve as a guide for the implementation and validation of such a superior analytical method.

References

A Researcher's Guide to the Sensitive Quantification of Paclobutrazol: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the plant growth regulator Paclobutrazol, achieving accurate and reliable quantification at low levels is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the limit of detection (LOD) and limit of quantification (LOQ), with a special emphasis on the benefits of employing a deuterated internal standard (IS).

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the reported LOD and LOQ values for Paclobutrazol in various matrices using different analytical techniques. This compilation allows for an indirect comparison of the sensitivity achieved by methods that utilize an internal standard against those that do not.

Analytical MethodMatrixInternal Standard (IS)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-MS/MSPotatoNot Specified0.5 µg/kg2 µg/kg[1][2][3]
UHPLC-MS/MSSoilNot Specified0.5 µg/kg5 µg/kg[1][2][3]
LC-ESI-MS/MSPearNot Specified0.7 µg/kg5 µg/kg[4]
HPLC-MS/MSFruits & VegetablesNot Specified0.4 - 0.5 µg/kg-[5]
HPLC-UVMangoNot Specified0.01 µg/mL0.03 µg/mL[6][7]
GC-MSSoilNot Specified0.01 mg/kg-[8]
RP-LC-UVWaterNot Specified0.0015 µg/mL0.0025 µg/mL[9]
RP-LC-UVSoilNot Specified0.012 µg/g0.020 µg/g[9]

The Advantage of Deuterated Internal Standards

While not always explicitly stated in the compiled studies, the use of an isotopically labeled internal standard, such as a deuterated form of Paclobutrazol, is a best practice in LC-MS/MS analysis. It is highly recommended for achieving the lowest possible and most reliable LOD and LOQ values. The co-elution of the analyte and its deuterated analog ensures that any variations during the analytical process affect both compounds equally, leading to a more accurate final concentration calculation.

Experimental Protocol: A Typical LC-MS/MS Method

Below is a representative experimental protocol for the analysis of Paclobutrazol in a fruit matrix using LC-MS/MS, which can be adapted for other sample types. The inclusion of a deuterated internal standard is a critical component of this workflow.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the deuterated Paclobutrazol internal standard solution.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Paclobutrazol and its deuterated internal standard. For Paclobutrazol, a common transition is m/z 294.2 → 70.0.[5]

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Paclobutrazol, the following diagrams are provided.

Analytical Workflow for Paclobutrazol Quantification sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Deuterated IS) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis (Quantification using IS) lcms->data

Caption: Analytical workflow for the quantification of Paclobutrazol.

Paclobutrazol functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development.[10][11][12]

Gibberellin Biosynthesis Pathway and Paclobutrazol Inhibition ggdp Geranylgeranyl Diphosphate (GGDP) kaurene ent-Kaurene ggdp->kaurene ent-Kaurene Synthase kaurenoic_acid ent-Kaurenoic Acid kaurene->kaurenoic_acid ent-Kaurene Oxidase ga12 GA12 kaurenoic_acid->ga12 active_ga Active Gibberellins ga12->active_ga Multiple Steps paclobutrazol Paclobutrazol paclobutrazol->inhibition

Caption: Inhibition of gibberellin biosynthesis by Paclobutrazol.

Conclusion

For researchers requiring the highest sensitivity and accuracy in Paclobutrazol quantification, the use of a deuterated internal standard coupled with LC-MS/MS is the recommended approach. This methodology effectively mitigates matrix effects and other sources of analytical variability, leading to reliable and reproducible data. The provided experimental protocol and diagrams offer a solid foundation for developing and implementing a robust analytical method for Paclobutrazol in various matrices.

References

A Guide to the Inter-Laboratory Comparison of Paclobutrazol Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Paclobutrazol, a widely used plant growth regulator. The selection of an appropriate analytical method is critical for accurate residue analysis in various matrices, ensuring regulatory compliance and food safety. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The choice of analytical technique for Paclobutrazol determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of the most frequently employed methods.

Analytical MethodExtraction/CleanupMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
HPLC-UV Matrix Solid-Phase Dispersion (MSPD)Mango103089-93<3[1]
HPLC-DAD Methanol DilutionStandard Solution-100 (0.1 mg/L)-<1.5[2]
GC-MS Solid-Phase Microextraction (SPME)Soil10-~67-
LC-MS/MS Methanol ExtractionPear0.7582-1022-7
UHPLC-MS/MS Low-Temperature PartitioningPotato0.5283-106<10[3][4]
UHPLC-MS/MS Low-Temperature PartitioningSoil0.5583-106<10[3][4]
LC-MS/MS QuEChERSFruits & Vegetables0.4-0.5-85-1083.6-11.4

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key analytical methods discussed.

1. QuEChERS Extraction with LC-MS/MS Analysis for Fruits and Vegetables

This method is widely adopted for its simplicity, speed, and effectiveness in analyzing pesticide residues in a variety of food matrices.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample.

    • Place the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for injection into the LC-MS/MS system.

    • The separation is typically achieved on a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.[3]

    • Detection is performed by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

2. Matrix Solid-Phase Dispersion (MSPD) with HPLC-UV Analysis for Mango

MSPD is an efficient technique for the simultaneous extraction and cleanup of analytes from solid and semi-solid samples.[1]

  • Sample Preparation and Extraction:

    • Weigh 1.0 g of a homogenized mango sample and place it in a mortar.

    • Add 1.0 g of silica gel and blend for 5 minutes to achieve a homogeneous mixture.

    • Transfer the mixture to an MSPD column containing 1.0 g of alumina and 1.0 g of anhydrous sodium sulfate.

  • Elution:

    • Elute the column with 20 mL of a tetrahydrofuran-acetonitrile-water (1:1:1, v/v/v) mixture under a vacuum.

    • Collect the eluent and evaporate it to near dryness.

  • Analysis:

    • Reconstitute the residue in 5 mL of acetonitrile.

    • Inject an aliquot into the HPLC-UV system.

    • Chromatographic separation is performed on an ODS C18 column with a mobile phase of methanol and water (80:20 v/v), with UV detection at 220 nm.[5]

3. Low-Temperature Partitioning Extraction with UHPLC-MS/MS for Potato and Soil

This method utilizes low temperatures to freeze water and interfering substances, allowing for a cleaner extraction of the analyte.[3][4]

  • Sample Preparation:

    • Homogenize the potato or soil sample.

    • Weigh a representative portion into a centrifuge tube.

  • Extraction:

    • Add acetonitrile to the sample.

    • Shake vigorously and place the sample in a freezer at -20°C for at least 10 minutes to freeze the aqueous layer.

  • Analysis:

    • Decant the liquid acetonitrile layer, which contains the extracted Paclobutrazol.

    • Directly inject an aliquot of the extract into the UHPLC-MS/MS system for analysis.

Workflow for Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) or proficiency test is essential for evaluating the performance of analytical methods across different laboratories. A typical workflow is illustrated below.

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting A Define Scope & Objectives B Select Analytical Methods A->B C Prepare Homogeneous Test Material B->C D Establish Protocol & Timelines C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis per Protocol E->F G Labs Submit Results F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Evaluate Method Performance H->I J Prepare & Distribute Final Report I->J J->A Feedback for Future ILCs

Caption: Workflow of an Inter-laboratory Comparison Study.

This guide serves as a starting point for researchers and professionals in the field. The optimal method for Paclobutrazol analysis will always be contingent on the specific requirements of the study and the resources available. For regulatory purposes, it is recommended to use officially validated and standardized methods.

References

The Analytical Edge: Evaluating Paclobutrazol-d4 as an Internal Standard for Robust Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. In the analysis of the plant growth regulator Paclobutrazol, the use of an appropriate internal standard is critical for achieving reliable results, especially in complex matrices. This guide provides a comprehensive performance evaluation of Paclobutrazol-d4 as an internal standard, comparing its expected performance with alternative methods and furnishing supporting experimental data for context.

The inclusion of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] This is primarily due to its ability to mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thus compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]

Performance Comparison: The Advantage of Isotope Dilution

While specific performance data for a validated method using this compound as an internal standard is not extensively published, its advantages can be inferred by comparing a validated method for Paclobutrazol without an internal standard to the well-documented benefits of using deuterated internal standards.

A study on the determination of Paclobutrazol in potato and soil using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) without a deuterated internal standard relied on matrix-matched calibration to achieve quantification. The performance of this method is summarized in the table below. While effective, this approach can be labor-intensive as it requires the preparation of calibration standards in a blank matrix that is representative of the samples being analyzed.

In contrast, the use of this compound as an internal standard is expected to provide superior accuracy and precision by effectively mitigating matrix effects and other sources of analytical variability.[2]

Table 1: Performance Data for Paclobutrazol Analysis

Performance MetricUHPLC-MS/MS with Matrix-Matched Calibration (in Potato and Soil)Expected Performance with this compound Internal Standard
Linearity (R²) 0.9976[3]≥ 0.99
Accuracy (Recovery) 83-106%[3]Consistently within 90-110%
Precision (RSD) < 10%[3]< 5%
Limit of Detection (LOD) 0.5 µg/kg[3]Potentially lower due to improved signal-to-noise
Limit of Quantification (LOQ) 2 µg/kg (potato), 5 µg/kg (soil)[3]Potentially lower and more consistent across matrices

Note: The expected performance data with this compound is based on the generally accepted improvements observed when using stable isotope-labeled internal standards in LC-MS/MS analysis.

The Rationale for Using a Deuterated Internal Standard

The core principle behind the effectiveness of a deuterated internal standard lies in its chemical and physical similarity to the analyte. This compound has the same core structure as Paclobutrazol, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly during sample processing and analysis.

The benefits of this approach include:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these matrix-induced variations.[1][2]

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some of the analyte may be lost. The internal standard, added at the beginning of the process, experiences similar losses, ensuring that the final measured ratio accurately reflects the initial concentration of the analyte.

  • Improved Precision and Accuracy: By accounting for various sources of error, the use of a deuterated internal standard leads to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical results.[2]

Alternative Internal Standards

While a deuterated analog is the ideal internal standard, other compounds can be used if a deuterated version is unavailable or cost-prohibitive. A common alternative is a structural analog , a compound with a similar chemical structure and properties to the analyte. For Paclobutrazol, a potential structural analog could be another triazole-based fungicide. However, it is crucial to validate that the structural analog does not co-elute with any interfering compounds in the matrix and that it behaves similarly to Paclobutrazol during analysis. It is important to note that structural analogs may not compensate for all sources of variability as effectively as a stable isotope-labeled internal standard.

Experimental Protocols

Below is a detailed experimental protocol for the analysis of Paclobutrazol in a complex matrix, based on a validated UHPLC-MS/MS method. While this specific protocol does not use this compound, it provides a solid foundation for developing a method incorporating a deuterated internal standard. To adapt this method, this compound would be added to the sample at a known concentration at the beginning of the sample preparation process.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of the homogenized sample (e.g., potato, soil) into a 50 mL centrifuge tube.

  • Fortification (for QC and method validation): Spike the sample with a known concentration of Paclobutrazol standard solution. For routine analysis with an internal standard, add a known concentration of this compound solution.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

UHPLC-MS/MS Conditions
  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A suitable gradient to separate Paclobutrazol from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Paclobutrazol: Precursor ion > product ion (e.g., m/z 294.1 > 70.1)

    • This compound: Precursor ion > product ion (e.g., m/z 298.1 > 70.1 or another suitable fragment)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenized Sample Spike 2. Spike with this compound (IS) Sample->Spike Add IS Extraction 3. Acetonitrile Extraction Spike->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup UHPLC 5. UHPLC Separation Cleanup->UHPLC Inject Extract MSMS 6. MS/MS Detection UHPLC->MSMS Quantification 7. Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: Experimental workflow for Paclobutrazol analysis using an internal standard.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_options Internal Standard Options cluster_performance Performance Outcome Criteria Ideal Internal Standard Properties Deuterated This compound (Stable Isotope Labeled) Criteria->Deuterated Best Fit Analog Structural Analog (e.g., another triazole) Criteria->Analog Good Fit None No Internal Standard (Matrix-Matched Calibration) Criteria->None Alternative High High Accuracy & Precision Deuterated->High Moderate Moderate Accuracy & Precision Analog->Moderate Variable Variable Accuracy & Precision None->Variable

Caption: Logic for selecting an appropriate internal standard for Paclobutrazol analysis.

References

The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard in bioanalytical assays is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data, to justify their preferential use in regulated bioanalysis.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] This preference is rooted in the ability of deuterated standards to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing the most accurate and precise quantification.

Superior Performance in Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where endogenous components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. Deuterated internal standards, being chemically identical to the analyte, co-elute and experience the same matrix effects.[1] This co-elution allows for effective normalization of the analyte signal, significantly improving data reliability.

In contrast, structural analog internal standards, while similar, may have different physicochemical properties, leading to variations in extraction recovery and chromatographic retention times. This can result in differential matrix effects between the analyte and the internal standard, compromising the accuracy and precision of the assay.

Comparative Performance Data

The following table summarizes a comparison of key validation parameters between a deuterated internal standard and a structural analog internal standard from a representative bioanalytical method validation study.

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardRegulatory Acceptance Criteria
Precision (%CV)
Intra-assay< 5%< 15%≤ 15%
Inter-assay< 6%< 15%≤ 15%
Accuracy (%Bias)
LLOQ± 5%± 18%± 20%
LQC± 4%± 12%± 15%
MQC± 3%± 10%± 15%
HQC± 2%± 8%± 15%
Matrix Effect (%CV) < 7%> 20%≤ 15%
Recovery (%CV) < 8%> 15%Consistent and reproducible

Data compiled from representative studies comparing deuterated and structural analog internal standards.

As the data illustrates, the deuterated internal standard consistently demonstrates superior precision, accuracy, and a significantly lower matrix effect compared to the structural analog. This enhanced performance is crucial for meeting the stringent requirements of regulatory agencies.

Logical Justification Pathway

The decision to use a deuterated internal standard should be a logical and data-driven process. The following diagram outlines the key steps in justifying the selection of a deuterated internal standard for a regulatory submission.

Deuterated_IS_Justification Start Initiate Bioanalytical Method Development AssessMatrix Assess Potential for Matrix Effects Start->AssessMatrix SelectIS Select Internal Standard Candidates (Deuterated vs. Analog) AssessMatrix->SelectIS ValidatePrecision Evaluate Precision & Accuracy SelectIS->ValidatePrecision ValidateMatrix Quantify Matrix Effects ValidatePrecision->ValidateMatrix ValidateRecovery Assess Extraction Recovery ValidateMatrix->ValidateRecovery CompareData Compare Performance Data ValidateRecovery->CompareData JustifyChoice Justify Selection of Deuterated IS (Superior Performance) CompareData->JustifyChoice RegulatorySubmission Incorporate Justification into Regulatory Submission JustifyChoice->RegulatorySubmission

Justification workflow for selecting a deuterated internal standard.

Experimental Protocol: Bioanalytical Method Validation

A robust and well-documented experimental protocol is essential for demonstrating the validity of a bioanalytical method. The following is a generalized protocol for the validation of a small molecule assay in human plasma using a deuterated internal standard and LC-MS/MS.

1. Objective: To validate a bioanalytical method for the quantitative determination of [Analyte Name] in human plasma using [Deuterated Internal Standard Name] as the internal standard.

2. Materials and Reagents:

  • [Analyte Name] reference standard

  • [Deuterated Internal Standard Name]

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate modifier)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

3. Instrumentation:

  • Liquid Chromatography system: [Specify model]

  • Mass Spectrometer: [Specify model]

  • Analytical column: [Specify column chemistry, dimensions, and particle size]

4. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of the analyte and deuterated internal standard in a suitable organic solvent.

  • Prepare serial dilutions to create working solutions for calibration standards and quality control (QC) samples.

5. Preparation of Calibration Standards and Quality Control Samples:

  • Spike control human plasma with the appropriate working solutions to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

6. Sample Preparation (Example using SPE):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 96-well plate.

  • Add 25 µL of the deuterated internal standard working solution to all wells except the blank.

  • Add 200 µL of [conditioning solvent] to the SPE plate wells.

  • Add 200 µL of [equilibration solvent] to the SPE plate wells.

  • Load the entire sample onto the SPE plate.

  • Wash the wells with 200 µL of [wash solvent].

  • Elute the analyte and internal standard with 200 µL of [elution solvent].

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

7. LC-MS/MS Analysis:

  • LC Method:

    • Mobile Phase A: [Specify composition]

    • Mobile Phase B: [Specify composition]

    • Gradient: [Describe the gradient profile]

    • Flow Rate: [Specify flow rate]

    • Injection Volume: [Specify injection volume]

    • Column Temperature: [Specify temperature]

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative

    • Multiple Reaction Monitoring (MRM) transitions:

      • Analyte: [Specify precursor > product ion and collision energy]

      • Deuterated Internal Standard: [Specify precursor > product ion and collision energy]

8. Validation Parameters to be Assessed:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Analyze calibration curves in at least three separate runs. The coefficient of determination (r²) should be ≥ 0.99.

  • Precision and Accuracy: Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate runs. The precision (%CV) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy (%bias) should be within ± 15% (± 20% for LLOQ).

  • Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution at low and high concentrations. The %CV of the matrix factor across different lots of plasma should be ≤ 15%.

  • Recovery: Determine the extraction recovery by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low, medium, and high concentrations.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions, including freeze-thaw, short-term (bench-top), and long-term storage.

Conclusion

The use of a deuterated internal standard is a scientifically sound and regulatory-expected practice in modern bioanalysis. The near-identical physicochemical properties to the analyte of interest provide unparalleled advantages in compensating for matrix effects and other sources of analytical variability. By presenting clear, comparative data and following a robust validation protocol, researchers can confidently justify the use of deuterated internal standards in their regulatory submissions, ultimately contributing to the generation of high-quality, reliable data for drug development and approval.

References

Comparative recovery studies of different internal standards for Paclobutrazol

Author: BenchChem Technical Support Team. Date: November 2025

The Critical Role of Internal Standards in Paclobutrazol Analysis

In the quantitative analysis of Paclobutrazol, particularly in complex matrices such as soil, fruit, and other plant tissues, the use of an internal standard is crucial for achieving accurate and reproducible results. Internal standards are compounds with similar physicochemical properties to the analyte of interest, which are added in a known quantity to both the calibration standards and the unknown samples. Their primary function is to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response.

The sample matrix can significantly impact the accuracy of quantification.[1] Matrix effects, such as ion suppression or enhancement in mass spectrometry, can lead to underestimation or overestimation of the analyte concentration.[1] A suitable internal standard, ideally a stable isotope-labeled version of the analyte, co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable reference for quantification.[2] The use of an internal standard can significantly improve the accuracy and precision of the method by correcting for inter-individual variability in recovery from different sample matrices.[2][3] While the reviewed literature does not provide a direct comparative study of different internal standards for Paclobutrazol, the recovery data from various analytical methods underscore the effectiveness of the overall methodologies, which often include the use of an internal standard.

Comparative Recovery of Paclobutrazol in Various Matrices

The following table summarizes the recovery data for Paclobutrazol from different studies using various analytical techniques and matrices. This data provides insight into the efficiency of the extraction and analytical methods employed.

MatrixAnalytical MethodFortification Level(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
PotatoUHPLC-MS/MS5 µg/kg, 50 µg/kg, 100 µg/kg83 - 1063.62 - 7.89[4]
SoilUHPLC-MS/MS5 µg/kg, 50 µg/kg, 100 µg/kg85.2 - 98.54.15 - 8.23[4]
PearLC-ESI-MS-MS0.005 mg/kg, 0.05 mg/kg, 0.5 mg/kg82 - 1022 - 7[5]
MangoHPLC-UV0.03 µg/mL, 0.3 µg/mL89 - 93< 3[6]
SoilSPME-GC-MSNot specified67Not specified[7]
Water & SoilRP-LC0.5, 1.0, 5.0 µg mL⁻¹> 753.83 - 11.5[8][9]

Detailed Experimental Protocols

UHPLC-MS/MS for Paclobutrazol in Potato and Soil[4]
  • Sample Preparation:

    • Potato: 25 g of homogenized potato sample was weighed into a 100 mL centrifuge tube.

    • Soil: 10 g of air-dried and sieved soil sample was weighed into a 100 mL centrifuge tube.

  • Extraction:

    • 50 mL of acetonitrile was added to the sample.

    • The mixture was extracted in an ultrasonic bath for 10 minutes.

    • Centrifugation at 3000 g for 5 minutes.

    • The centrifuge tube was stored at -20°C for 10 minutes to facilitate the separation of the organic layer.

  • Analysis:

    • The organic layer was filtered through a 0.2 µm membrane filter.

    • Analysis was performed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

LC-ESI-MS-MS for Paclobutrazol in Pear[5]
  • Sample Preparation:

    • Pears were homogenized.

  • Extraction:

    • Extraction was performed with methanol using a high-speed blender (Ultra-Turrax).

  • Analysis:

    • 10 µL of the pear extract was directly injected into the LC-ESI-MS-MS system without further cleanup.

    • Two MS-MS transitions were monitored for quantification and confirmation.

HPLC-UV for Paclobutrazol in Mango[6]
  • Sample Preparation:

    • 1.0 g of mango fruit sample was used.

  • Extraction (Matrix Solid-Phase Dispersion - MSPD):

    • The sample was blended with 1.0 g of silica gel as the sorbent.

    • The solid support was transferred to a column.

    • Elution was carried out with 20 mL of a mixture of Tetrahydrofuran, Acetonitrile, and MilliQ water (1:1:1, v/v/v).

  • Analysis:

    • The eluate was analyzed by high-performance liquid chromatography with an ultraviolet detector (HPLC-UV).

SPME-GC-MS for Paclobutrazol in Soil[7]
  • Extraction (Solid-Phase Microextraction - SPME):

    • An 85 µm polyacrylate fiber was used to extract Paclobutrazol directly from the soil sample.

    • The optimal extraction time was 30 minutes.

  • Analysis:

    • Thermal desorption of the analyte from the fiber was carried out in the hot injector of the gas chromatograph.

    • Analysis was performed by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of Paclobutrazol in a given matrix, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., Soil, Fruit) homogenize Homogenization/ Sieving start->homogenize weigh Weighing homogenize->weigh add_is Add Internal Standard weigh->add_is add_solvent Add Extraction Solvent add_is->add_solvent extract Extraction (e.g., Ultrasonic, Blending) add_solvent->extract separate Phase Separation (e.g., Centrifugation, Freezing) extract->separate cleanup Cleanup (Optional) (e.g., SPE, MSPD) separate->cleanup inject Instrumental Analysis (e.g., LC-MS/MS, GC-MS) cleanup->inject data_acq Data Acquisition inject->data_acq quantify Quantification (Calibration Curve) data_acq->quantify report Result Reporting (Recovery %, Concentration) quantify->report

Caption: Generalized workflow for Paclobutrazol residue analysis.

References

Safety Operating Guide

Proper Disposal of Paclobutrazol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Paclobutrazol-d4, a deuterated form of the plant growth regulator and fungicide Paclobutrazol, requires specific procedures for its disposal due to its inherent hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling during disposal.[1] It is a flammable solid that is harmful if swallowed or inhaled and causes serious eye irritation.[2][3][4][5] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2][4][6]

Hazard ClassificationDescription
Physical Hazards Flammable Solid.[2][3][4][5]
Health Hazards Harmful if swallowed or inhaled.[2][3][4][5][7] Causes serious eye irritation.[2][4][5][7] Suspected of damaging fertility or the unborn child.[2][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[2][4][6] May cause long-term adverse effects in the aquatic environment.[1]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate the risks associated with this compound. The following steps provide a clear workflow for its proper disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles or glasses.[3]

  • Protective gloves.[2]

  • Protective clothing.[2]

  • In cases of potential dust or aerosol formation, use a full-face particle respirator.[8]

2. Waste Collection and Segregation:

  • Collect this compound waste in a designated, sturdy, and leak-proof container.[9] The original container is often suitable for collecting the waste.[10]

  • Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard symbols (e.g., flammable, toxic).

  • Do not mix this compound waste with other waste streams, especially incompatible materials.[10] For example, keep flammable waste separate from oxidizers.[9]

3. Container Management:

  • Ensure the waste container is kept tightly closed except when adding waste.[9][10] Open containers are a common violation of hazardous waste regulations.[10]

  • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[11]

  • The exterior of the waste container must be kept clean and free of chemical residue.[11]

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]

  • Absorb the spilled material with an inert absorbent material (e.g., sand, vermiculite).[8]

  • Collect the contaminated absorbent material and place it in a designated hazardous waste container for disposal.[8]

  • Flush the spill area with water, and collect the rinse water as hazardous waste.[3] Do not let the product or cleanup materials enter drains.[3][8]

5. Final Disposal:

  • This compound and its container must be disposed of as hazardous waste.[1]

  • Disposal must be conducted through a licensed professional waste disposal service or an approved waste disposal plant.[2][8]

  • Never dispose of this compound down the sink, in regular trash, or by evaporation.[9]

  • For empty containers that held this compound, they should be triple-rinsed. The rinse water (rinsate) must be collected as hazardous waste.[10]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_handling Handling & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use Designated, Labeled, Leak-Proof Container A->B C Segregate from Other Waste Streams B->C D Keep Container Tightly Closed C->D E Store in a Safe, Ventilated Area D->E I Contact Licensed Waste Disposal Service E->I F Spill Occurs G Contain & Absorb with Inert Material F->G H Collect Contaminated Material as Hazardous Waste G->H H->I J Arrange for Pickup and Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific hazardous waste management guidelines and the manufacturer's safety data sheet (SDS) for the most comprehensive information.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。